Licochalcone B (LicB) is a naturally occurring chalcone derivative predominantly isolated from the roots and rhizomes of Glycyrrhiza species, particularly Glycyrrhiza uralensis and Glycyrrhiza glabra, commonly known as licorice. As a member of the chalcone family, LicB features a characteristic chemical structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, which forms the central pharmacophore responsible for its diverse biological activities [1] [2]. This fundamental structure enables LicB to interact with multiple molecular targets through various mechanisms, including electron delocalization and hydrogen bonding, contributing to its significant pharmacological potential.
Licorice has been employed for centuries in traditional medicine systems across various cultures, primarily for its anti-inflammatory, antiviral, and detoxification properties. Within the complex phytochemical profile of licorice, LicB has emerged as a promising lead compound with multifaceted biological activities that have attracted considerable scientific attention in recent years [1]. Modern pharmacological research has systematically investigated these traditional claims, revealing that LicB exhibits a wide spectrum of therapeutic properties, including anti-inflammatory, anticancer, neuroprotective, hepatoprotective, and antioxidant effects [1] [2]. The compound's ability to modulate multiple signaling pathways simultaneously positions it as a valuable candidate for drug development, particularly for complex multifactorial diseases.
The therapeutic significance of LicB extends beyond its direct biological activities to its potential as a structural template for synthetic optimization. Researchers have recognized that the chalcone scaffold of LicB offers opportunities for chemical modifications that could enhance its potency, selectivity, and pharmacokinetic properties [3]. This review comprehensively examines the current state of knowledge regarding LicB's pharmacological properties, with particular emphasis on its mechanism of action, quantitative potency data, experimental methodologies, and potential clinical applications, providing drug development professionals with a thorough resource for advancing research on this promising natural product.
This compound exhibits potent anti-inflammatory effects through multiple interconnected mechanisms, primarily targeting key inflammatory signaling pathways. A significant mechanism involves the direct inhibition of the NLRP3 inflammasome, a critical component of the innate immune response implicated in various inflammatory pathologies. LicB achieves this by binding to NEK7, thereby disrupting the interaction between NEK7 and NLRP3, which subsequently suppresses inflammasome activation [1]. This mechanism has demonstrated efficacy in murine models of NLRP3-driven diseases, including non-alcoholic steatohepatitis, LPS-induced septic shock, and peritonitis [1].
Beyond inflammasome regulation, LicB modulates other pivotal inflammatory pathways. It effectively suppresses PKA activation, leading to inhibition of LPS-stimulated NF-κB phosphorylation at serine 276, which ultimately blocks the transcriptional activity of this master regulator of inflammation [1]. This suppression results in decreased production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and MCP-1 in RAW264.7 macrophages [1]. Additionally, LicB activates the Nrf2 pathway, a crucial cellular defense mechanism against oxidative stress, while concurrently inhibiting the NF-κB pathway, creating a dual mechanism that attenuates inflammatory responses [1]. LicB also demonstrates direct enzyme inhibitory activity against 15-lipoxygenase (15-LOX), with a half-maximal inhibitory concentration (IC50) of 9.67 μM, through interactions with specific amino acid residues (Thr412, Arg415, Val420, Thr429, Ile602, and Trp606) within the enzyme's active site [1].
More recently, research has revealed that LicB inhibits the cGAS-STING signaling pathway, which plays a pivotal role in autoimmune diseases [4]. By targeting the STING-TBK1-IRF3 signal axis, LicB effectively reduces type I interferon responses, highlighting its potential for treating conditions characterized by aberrant interferon activation, such as Aicardi-Goutières syndrome [4]. This multifaceted immunomodulatory activity positions LicB as a promising therapeutic candidate for a broad spectrum of inflammatory and autoimmune conditions.
Table 1: Quantitative Anti-inflammatory Effects of this compound
| Experimental Model | Measured Effect | Potency/Result | Citation |
|---|---|---|---|
| RAW264.7 cells | LPS-induced NO production inhibition | IC50 = 8.78 μM | [1] |
| 15-Lipoxygenase enzyme | Direct enzyme inhibition | IC50 = 9.67 μM | [1] |
| LPS-stimulated RAW264.7 cells | TNF-α release inhibition | Significant reduction | [1] |
| LPS-stimulated macrophages | IL-6 and PGE2 inhibition | Significant reduction | [1] |
| BDE-47-stimulated RAW264.7 cells | Oxidative damage protection | Nrf2 activation & NF-κB inhibition | [1] |
| Trex1-/- mouse model (autoimmunity) | Systemic inflammation reduction | Significant protection | [4] |
Cell-based Anti-inflammatory Assays: Standard protocols for evaluating LicB's anti-inflammatory effects typically involve macrophage culture systems, particularly the RAW264.7 murine macrophage cell line. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere [1]. For experimentation, cells are pretreated with varying concentrations of LicB (typically 1-100 μM) for 1-2 hours prior to stimulation with lipopolysaccharide (LPS) (100 ng/mL to 1 μg/mL) for 12-24 hours [1]. Following treatment, nitric oxide production is quantified by measuring nitrite accumulation in the culture supernatant using the Griess reaction. Pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) are typically assessed using enzyme-linked immunosorbent assays (ELISA), while protein expression of key signaling molecules (NF-κB, NLRP3, NEK7) is analyzed via western blotting [1].
In vivo Inflammation Models: For evaluation of LicB's effects in whole organisms, researchers commonly employ murine models of inflammation. In the LPS-induced acute lung injury model, C57BL/6 mice (6-8 weeks old, 20-22 g) are randomly divided into experimental groups (typically n=8) [5]. LicB is administered via intraperitoneal injection or oral gavage at varying doses (10-40 mg/kg) prior to or following LPS challenge (5 mg/kg) [5]. Animals are monitored for clinical signs of inflammation, and bronchoalveolar lavage fluid (BALF) is collected for analysis of inflammatory cell infiltration and cytokine production. Lung tissues are harvested for histopathological examination, measurement of oxidative stress markers (MDA, SOD, GSH), and protein expression analysis [5]. For NLRP3-specific models, mice are challenged with monosodium urate crystals to induce peritonitis or fed a methionine-choline deficient diet to induce steatohepatitis, with LicB treatment administered to evaluate therapeutic efficacy [1].
This compound demonstrates broad-spectrum anticancer activity through diverse mechanisms that target fundamental hallmarks of cancer. In osteosarcoma models, LicB exhibits a dose-dependent inhibitory effect on MG-63 and U2OS cell growth by simultaneously inducing both apoptosis and autophagy [1]. At the molecular level, LicB treatment reduces anti-apoptotic protein Bcl-2 while increasing pro-apoptotic Bax expression, resulting in the activation of executor caspases [1]. Concurrently, LicB enhances autophagic flux by upregulating key autophagy markers including Beclin1, Atg7, and LC3B, while simultaneously inhibiting the PI3K/AKT/mTOR pathway, a crucial regulator of cell survival and proliferation [1].
In lung cancer models, LicB has been shown to inhibit the EGFR and MET signaling pathways, inducing mitochondrial dysfunction and endoplasmic reticulum stress in HCC827 cells [3]. This dual stress induction leads to loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of the caspase cascade [3]. Additionally, LicB treatment promotes cell cycle arrest at the G2/M phase through modulation of cyclinB1, CDC2, and p27 protein expression, effectively halting cancer cell proliferation [3]. For hepatocellular carcinoma, LicB activates both the extrinsic and intrinsic apoptosis pathways by upregulating death receptor expression (TNFR1, Fas, Fas-L) and initiating mitochondrial membrane permeabilization [3].
The compound also demonstrates anti-metastatic potential by inhibiting processes essential for cancer dissemination. In various cancer models, LicB has been shown to suppress epithelial-to-mesenchymal transition, reduce matrix metalloproteinase activity, and inhibit cell migration and invasion capabilities [3]. This multifaceted approach targeting multiple hallmarks of cancer simultaneously makes LicB a promising candidate for further development as an anticancer therapeutic, either as a single agent or in combination with existing treatments.
Table 2: Anticancer Effects of this compound Across Cancer Types
| Cancer Type | Experimental Model | Key Effects | Potency/Concentration | |-----------------|------------------------|-----------------|----------------------------| | Osteosarcoma | MG-63 and U2OS cells | Apoptosis induction, autophagy activation, PI3K/AKT/mTOR inhibition | Dose-dependent effect (specific IC50 not provided) | [1] | | Lung Cancer | HCC827 cells | Cell cycle arrest (G2/M), mitochondrial dysfunction, EGFR and MET inhibition | 5-15 μM | [3] | | Liver Cancer | HepG2 cells | Activation of extrinsic and intrinsic apoptosis pathways | 10-120 μM | [3] | | Various Cancers | Multiple cell lines | Inhibition of proliferation, migration, and invasion | Varying by cell type | [3] |
In vitro Anticancer Activity Assessment: Standard protocols for evaluating LicB's anticancer effects begin with cell viability assays using established cancer cell lines. The Cell Counting Kit-8 (CCK-8) assay is commonly employed, where cells are plated in 96-well plates at a density of 1 × 10^4 cells/mL and treated with varying concentrations of LicB (typically ranging from 1 to 100 μM) for 24-72 hours [5]. Following incubation, CCK-8 solution is added to each well and incubated for an additional 1-4 hours, after which absorbance is measured at 450 nm using a microplate reader [5]. For apoptosis detection, the Annexin V-FITC/PI double staining method is widely used. Cells are harvested after LicB treatment, resuspended in binding buffer, and stained with Annexin V-FITC and propidium iodide for 15 minutes in the dark before analysis by flow cytometry [5].
Mechanistic Studies: To investigate the molecular mechanisms underlying LicB's anticancer effects, researchers typically employ western blot analysis for protein expression profiling. Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors, and protein concentrations are determined using the BCA assay [1]. Equal amounts of protein are separated by SDS-PAGE and transferred to PVDF membranes, which are then blocked with 5% non-fat milk and incubated with primary antibodies overnight at 4°C [1]. Key targets include apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3), autophagy markers (LC3B, p62, Beclin1), and pathway proteins (phospho-AKT, phospho-mTOR) [1]. For cell cycle analysis, researchers use propidium iodide DNA staining followed by flow cytometry. Treated cells are fixed in 70% ethanol, treated with RNase A, and stained with propidium iodide before analysis of DNA content [3].
Migration and Invasion Assays: The transwell assay system is commonly utilized to evaluate LicB's effects on cancer cell motility and invasion. For migration assays, cells suspended in serum-free medium are placed in the upper chamber, while medium containing 10% FBS as a chemoattractant is placed in the lower chamber [3]. For invasion assays, the membrane is coated with Matrigel to simulate the extracellular matrix. After LicB treatment and incubation, cells that migrate or invade through the membrane are fixed, stained, and counted under a microscope [3].
This compound demonstrates significant neuroprotective potential through multiple mechanisms targeting various aspects of neuronal damage. In experimental models of cerebral ischemia, LicB ameliorated memory impairments and neurological deficits in the Middle Cerebral Artery Occlusion (MCAO) mouse model [1]. Histological examinations revealed that LicB-mediated improvements in neuronal injury and apoptosis were accompanied by the downregulation of apoptosis-related proteins [1]. Furthermore, LicB attenuated post-MCAO reductions in brain-derived neurotrophic factor (BDNF) and nerve growth factor levels, suggesting enhanced neurotrophic support [1]. Additional mechanisms include suppression of oxidative stress and neuroinflammation, as evidenced by increased superoxide dismutase (SOD) and glutathione (GSH) levels, elevated IL-4, and reduced malondialdehyde (MDA), inducible nitric oxide synthase (iNOS), and TNF-α levels [1].
In models of oxidative stress-induced neuronal damage, LicB reduced apoptosis and cytotoxicity in H2O2-stimulated PC-12 cells by activating ATG7-dependent autophagy and the SIRT1/AMPK signaling pathway [1]. This was demonstrated by increased LC3-II levels and reduced p62 levels in both neural cells and Caenorhabditis elegans models [1]. For Alzheimer's disease pathology, LicB has shown promise in inhibiting the self-aggregation of Aβ42 and disassembling pre-formed Aβ42 fibrils [1]. Computational analysis revealed that LicB inhibits Aβ42 self-aggregation by forming two hydrogen bonds with Lys28 and obstructing salt bridge interaction at the C-terminus of Aβ42 [1]. These multifaceted neuroprotective mechanisms position LicB as a promising candidate for further development against various neurological disorders.
LicB demonstrates significant liver-protecting properties against various hepatotoxic insults. In studies examining Psoraleae fructus (PF)-induced liver injury—a model of herb-induced liver injury (HILI)—LicB exhibited notable protective effects when coincubated with known hepatotoxic compounds including bavachin (BAV), bakuchiol (BAK), and psoralidin (PSO) [6]. The mechanisms underlying this hepatoprotection involve the modulation of oxidative stress and inflammatory responses, primarily through regulation of the PI3K-Akt and NF-κB signaling pathways [6]. Integrated metabolomics analyses further revealed that LicB significantly reverses disturbances in glycerophospholipid and glutathione metabolism induced by hepatotoxic compounds, suggesting a holistic approach to liver protection [6].
The hepatoprotective efficacy of LicB has been demonstrated in both in vitro and in vivo models. In human hepatocyte (L02) cultures, LicB pretreatment concentration-dependently ameliorated chemical-induced cytotoxicity, as assessed by cell viability assays and apoptosis markers [6]. In murine models, LicB administration significantly reduced systemic inflammation and histological markers of liver damage, supporting its potential clinical application in drug-induced liver injury [6]. These findings are particularly relevant given the increasing incidence of HILI and the limited therapeutic options currently available, highlighting LicB's potential as both a preventive and therapeutic agent for various forms of chemical-induced liver damage.
Skeletal Muscle Effects: Recent research has revealed that LicB promotes myoblast differentiation and proliferation by inhibiting myostatin (MSTN), a key negative regulator of muscle growth [1]. Additionally, LicB regulates markers of muscle atrophy (atrogin1 and MuRF1), suggesting potential applications in sarcopenia and muscle-wasting conditions [1]. These effects on muscle regeneration and anti-aging properties enhance the therapeutic narrative of LicB as a clinical candidate for musculoskeletal disorders.
Radioprotective Properties: Emerging evidence indicates that LicB provides protection against radiation damage through multiple pathways, including reduction of DNA damage, scavenging of reactive oxygen species, and inhibition of inflammatory responses [7]. Studies have demonstrated that LicB administered at 40 mg/kg significantly improved survival in radiation-exposed mice, suggesting its potential as a radioprotective agent [7]. This application is particularly relevant for radiation therapy in cancer treatment and for protection against environmental radiation exposure.
Metabolic Effects: LicB has demonstrated potential in diabetes management through its strong binding to the catalytic site of DPP4 and concentration-dependent inhibition of its activity, suggesting its use as an antidiabetic agent [1]. This dipeptidyl peptidase-4 inhibitory activity positions LicB as a potential natural product-based approach for managing type 2 diabetes, either alone or in combination with existing therapies.
The multifaceted nature of this compound's biological activities positions it as a promising lead compound for drug development across multiple therapeutic areas. Its ability to simultaneously modulate multiple signaling pathways—including PI3K/Akt/mTOR, NF-κB, Nrf2, and NLRP3—makes it particularly attractive for treating complex multifactorial diseases characterized by inflammation, oxidative stress, and cellular proliferation [1] [2]. The convergence of its anti-inflammatory, antioxidant, and pro-apoptotic activities suggests potential applications in conditions ranging from autoimmune disorders to cancer, while its neuroprotective and hepatoprotective effects indicate utility in degenerative and toxic injury models [1] [6].
Despite the promising preclinical profile, several challenges must be addressed to advance LicB toward clinical application. One significant concern is the potential toxicity associated with 11β-hydroxysteroid dehydrogenase type 2 inhibition, with reported half-maximal inhibitory concentration values of 31.85 µM and 56.56 µM in human and rat enzymes, respectively [7]. This activity could potentially lead to mineralocorticoid excess-like effects, necessitating careful dose optimization or chemical modification to mitigate this off-target effect. Additionally, while numerous in vitro studies have established LicB's mechanisms of action, comprehensive in vivo pharmacokinetic studies are still relatively limited, particularly regarding its bioavailability, metabolism, and tissue distribution [3].
Table 3: Summary of this compound's Therapeutic Potential and Limitations
| Therapeutic Area | Potential Applications | Key Challenges | Research Needs | |----------------------|---------------------------|-------------------|-------------------| | Inflammation & Autoimmunity | NLRP3-mediated diseases (steatohepatitis, peritonitis), cGAS-STING-dependent autoimmunity | Tissue-specific efficacy, long-term safety | Clinical trials in specific patient populations | [1] [4] | | Cancer | Osteosarcoma, lung cancer, liver cancer, other solid tumors | Selectivity for cancer vs. normal cells, potential toxicity | Combination therapy studies, nanoparticle delivery systems | [1] [3] | | Neurodegenerative Disorders | Alzheimer's disease, stroke, oxidative stress-related neurodegeneration | Blood-brain barrier penetration | Brain delivery optimization, chronic toxicity studies | [1] | | Metabolic Diseases | Diabetes, muscle-wasting conditions | Bioavailability, precise target engagement | Formulation development, prodrug approaches | [1] | | Radioprotection | Radiation therapy side effects, environmental exposure | Optimal dosing regimen | Human safety studies, formulation for clinical use | [7] |
Future research directions should focus on addressing these challenges through structural optimization to enhance potency and selectivity while reducing potential toxicity. The development of novel formulation strategies, such as nanoparticle-based delivery systems, could improve LicB's bioavailability and tissue targeting [3]. Additionally, more systematic in vivo studies are needed to establish dosing regimens, toxicity profiles, and therapeutic windows across different disease models. The promising preclinical evidence summarized in this review provides a strong foundation for these further investigations, moving LicB closer to potential clinical application in multiple therapeutic areas.
The following diagram illustrates the primary molecular targets and signaling pathways modulated by this compound, integrating its anti-inflammatory, anticancer, and cytoprotective mechanisms:
Figure 1: Comprehensive Signaling Pathways and Molecular Targets of this compound - This diagram integrates the multifaceted mechanisms underlying LicB's pharmacological effects, highlighting its interactions with key inflammatory pathways, cancer-related signaling networks, and cytoprotective systems.
This compound represents a promising multifaceted therapeutic agent derived from traditional medicinal plants with demonstrated efficacy across a broad spectrum of disease models. Its ability to simultaneously modulate multiple critical signaling pathways—including NLRP3 inflammasome, NF-κB, cGAS-STING, PI3K/Akt/mTOR, and Nrf2—underscores its potential for treating complex diseases characterized by inflammation, oxidative stress, and uncontrolled cell proliferation [1] [4] [2]. The comprehensive pharmacological profile outlined in this review, supported by quantitative data from rigorous experimental models, provides a strong foundation for further development of LicB as a lead compound in drug discovery.
| Property / Aspect | Details from Research |
|---|---|
| Natural Source | Roots and stems of Glycyrrhiza species (e.g., G. uralensis, G. glabra, G. inflata) [1] [2] [3]. |
| Core Chemical Structure | A chalcone, characterized by two aromatic rings linked by an α, β-unsaturated ketone moiety [1]. |
| Key Pharmacological Activities | Anti-cancer, anti-inflammatory, antioxidant, hepatoprotective, neuroprotective, and anti-fatigue effects [1] [4] [5]. |
| Major Molecular Targets & Pathways | - Inflammation: Inhibits NF-κB, NLRP3 inflammasome, and cGAS-STING pathways [1] [6] [4].
For your research planning, here are experimental details from key studies that you could adapt for future ADME investigations.
In Vitro Cell Culture Models:
In Vivo Animal Models:
Mechanistic Pathway Analysis:
Diagram: LicB activates the Nrf2 pathway by interacting with Keap1, leading to increased expression of antioxidant enzymes like HO-1 and NQO1 [3].
To address the ADME data gap, here is a synthesis of standard approaches you could consider, based on general ADME principles [9].
The table below summarizes the predicted chemical shifts for this compound, as provided by the NP-MRD database [1]. Please note that these are computational predictions and should be used as a guide.
| Nucleus | Solvent | Data Type | Key Information |
|---|---|---|---|
| ¹H NMR | D₂O | Predicted | 100 MHz, 200 MHz, 300 MHz, 400 MHz, 500 MHz, 600 MHz, 700 MHz, 800 MHz, and 900 MHz predictions available [1] |
| ¹³C NMR | D₂O | Predicted | 25 MHz, 50 MHz, 75 MHz, 101 MHz, 126 MHz, 151 MHz, 176 MHz, 201 MHz, and 226 MHz predictions available [1] |
For researchers aiming to characterize this compound, especially in mixtures like plant extracts, the following workflow and methodologies are recommended based on recent research.
Experimental workflow for identifying light-controlled compounds.
A study detailing the identification of light-controlled radical scavengers like this compound from licorice root extract used the following parameters for in situ UV-LED NMR spectroscopy [2]:
Due to the complexity of signals in a plant extract, a novel processing method is crucial:
Licochalcones can undergo trans-cis isomerization upon light exposure [2] [3]. To study this:
Flavonoids represent a large class of plant secondary metabolites with diverse biological activities that play crucial roles in plant defense, pigmentation, and signaling. These compounds share a common C6-C3-C6 skeletal structure consisting of two aromatic rings connected by a three-carbon bridge. Based on modifications to this basic skeleton, flavonoids are classified into seven major subclasses: flavones, flavonols, flavanones, isoflavonoids, flavanols, anthocyanins, and chalcones. Chalcones like Licochalcone B belong to the open-chain flavonoid category, characterized by a 1,3-diaryl-2-propen-1-one structure where two aromatic rings (A and B) are connected by a three-carbon α,β-unsaturated carbonyl system. This unique structure allows chalcones to exist as trans (E) and cis (Z) isomers, with the trans isomer being thermodynamically more stable due to reduced steric hindrance between the carbonyl group and ring B [1].
The α,β-unsaturated carbonyl moiety is the key pharmacophore responsible for chalcones' diverse biological activities, enabling nucleophilic addition reactions and hydrogen bonding capabilities. Natural chalcones typically feature polyhydroxylated aromatic rings, with the number and position of hydroxyl groups significantly influencing their biological activity and antioxidant potential. In plants, chalcones serve as precursors for all flavonoid classes through the flavonoid biosynthetic pathway and have been utilized in traditional medicine systems for centuries [1]. The pharmacological interest in chalcones has increased substantially in recent decades due to their broad therapeutic potential and relatively simple chemical structure that facilitates synthetic modification.
Table 1: Major Flavonoid Subclasses and Characteristics
| Subclass | Basic Structure | Key Representatives | Natural Sources |
|---|---|---|---|
| Chalcones | 1,3-diaryl-2-propen-1-one | This compound, isoliquiritigenin | Licorice roots, legumes |
| Flavones | 2-phenyl-4H-chromen-4-one | Apigenin, luteolin | Celery, parsley, chamomile |
| Flavonols | 3-hydroxy-2-phenyl-4H-chromen-4-one | Quercetin, kaempferol | Onions, broccoli, apples |
| Flavanones | 2,3-dihydro-2-phenyl-4H-chromen-4-one | Naringenin, hesperetin | Citrus fruits |
| Isoflavonoids | 3-phenyl-4H-chromen-4-one | Genistein, daidzein | Soybeans, legumes |
| Flavanols | 2-phenyl-3,4-dihydro-2H-chromen-3-ol | Catechin, epicatechin | Green tea, cocoa |
| Anthocyanins | 2-phenylchromenylium | Cyanidin, delphinidin | Berries, colored fruits | [2]
This compound (C₁₆H₁₄O₅; molecular weight: 286.28 g/mol) is a natural chalcone derivative primarily isolated from the roots and stems of Glycyrrhiza species (licorice plants), particularly Glycyrrhiza uralensis, G. inflata, and G. glabra [3] [4]. Structurally, this compound features a tetrasubstituted pattern on its basic chalcone framework with specific hydroxyl and methoxy groups that contribute to its biological activity and chemical properties. The compound typically exists as the more stable trans (E) isomer, with the carbonyl group conjugated to the double bond, creating an extended π-electron system that enhances its radical scavenging capabilities [1]. This conjugation also results in a lower redox potential, facilitating electron transfer reactions that underlie its antioxidant properties.
Licorice plants containing this compound have been used in traditional medicine systems across Asia for centuries, particularly in Traditional Chinese Medicine (TCM), where they are known as "Gan Cao" and valued for their anti-inflammatory, antiviral, and detoxifying properties [3]. Modern pharmacological investigations have confirmed and expanded upon these traditional uses, identifying this compound as one of the key bioactive constituents responsible for licorice's therapeutic effects. The compound's favorable drug-like properties, including appropriate molecular size and hydrogen bonding capabilities, have positioned it as a promising lead compound for drug development across multiple therapeutic areas [1].
This compound is biosynthesized through the general phenylpropanoid pathway, which bridges primary metabolism with specialized metabolite production in plants. This pathway begins with the shikimate pathway-derived amino acid phenylalanine, which is sequentially converted to cinnamic acid and then to p-coumaroyl-CoA through the actions of phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H) [2]. The key enzymatic step in chalcone formation is catalyzed by chalcone synthase (CHS), a type III polyketide synthase that catalyzes the stepwise condensation of one p-coumaroyl-CoA molecule with three malonyl-CoA molecules to form tetrahydroxychalcone [5] [6]. CHS represents the first committed enzyme in the flavonoid pathway and functions as a homodimeric iterative polyketide synthase with two independent active sites that catalyze decarboxylation, condensation, and cyclization reactions [5].
A remarkable aspect of CHS is its inherent catalytic promiscuity – while its primary function is to produce chalcones, it can also generate side products such as p-coumaroyltriacetic acid lactone (CTAL) due to derailment of the chalcone-producing pathway [7]. This promiscuity adversely affects the efficiency of flavonoid biosynthesis but is believed to have served as an evolutionary basis for other plant-specific polyketide synthases like stilbene synthase (STS) and p-coumaroyltriacetic acid synthase (CTAS) [7]. To rectify this promiscuity, plants have evolved chalcone isomerase-like proteins (CHILs) that bind to CHS and enhance chalcone production while decreasing side product formation [7]. CHILs serve as metabolon components that facilitate the efficient channeling of substrates from the general phenylpropanoid pathway into flavonoid biosynthesis, and this CHIL-CHS interaction is conserved across land plants [7].
Table 2: Key Enzymes in Chalcone Biosynthesis Pathway
| Enzyme | EC Number | Function | Key Characteristics |
|---|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | EC 4.3.1.24 | Deaminates phenylalanine to cinnamic acid | Gateway enzyme from primary to secondary metabolism |
| Cinnamate 4-hydroxylase (C4H) | EC 1.14.14.91 | Hydroxylates cinnamic acid to p-coumaric acid | Cytochrome P450-dependent monooxygenase |
| 4-Coumaroyl-CoA ligase (4CL) | EC 6.2.1.12 | Activates p-coumaric acid to p-coumaroyl-CoA | Forms CoA-thioester for CHS reaction |
| Chalcone synthase (CHS) | EC 2.3.1.74 | Condenses p-coumaroyl-CoA with 3 malonyl-CoA | Type III polyketide synthase; homodimeric structure |
| Chalcone isomerase (CHI) | EC 5.5.1.6 | Cyclizes chalcone to (2S)-flavanone | Enhances reaction rate 10⁷-fold over spontaneous conversion |
| Chalcone isomerase-like protein (CHIL) | N/A | Binds CHS to improve catalytic specificity | Rectifies CHS promiscuity; enhances flavonoid production | [5] [7] [2]
This compound exerts its diverse pharmacological effects through modulation of multiple critical signaling pathways involved in oxidative stress response, inflammation, and cell survival. The compound demonstrates pleiotropic activity by interacting with various molecular targets, which contributes to its therapeutic potential across multiple disease contexts.
The Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway represents a primary mechanism through which this compound exerts its antioxidant effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation [8]. This compound disrupts this interaction, leading to Nrf2 stabilization and subsequent nuclear translocation. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to ARE sequences in the promoter regions of numerous cytoprotective genes [8]. This binding activates the transcription of phase II detoxification enzymes including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing cellular defense against oxidative stress [8]. In experimental models of acute lung injury, this compound treatment significantly increased the protein expression levels of Nrf2, HO-1, and NQO1 while reducing Keap1 expression, demonstrating its potent antioxidant activity through this pathway [8].
This compound specifically inhibits the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a multiprotein complex that plays a critical role in the innate immune response and inflammatory diseases [3] [4]. The mechanism involves this compound directly binding to NEK7, a serine/threonine kinase that is essential for NLRP3 inflammasome assembly and activation [3]. By disrupting the NEK7-NLRP3 interaction, this compound prevents inflammasome oligomerization and subsequent caspase-1 activation, thereby inhibiting the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18 [3]. This specific NLRP3 inhibitory activity has been demonstrated in murine models of NLRP3-mediated diseases, including non-alcoholic steatohepatitis, LPS-induced septic shock, and monosodium urate-induced peritonitis, highlighting the therapeutic potential of this compound for treating inflammasome-related disorders [3].
Beyond these primary pathways, this compound modulates several other signaling cascades:
Diagram 1: this compound molecular targets and signaling pathways. The diagram illustrates key mechanisms including Keap1/Nrf2 activation, NLRP3 inflammasome inhibition, and modulation of additional pathways.
Extensive in vitro and in vivo studies have provided quantitative evidence supporting the diverse pharmacological activities of this compound. The compound demonstrates significant efficacy across multiple disease models with measurable effects on biochemical markers and physiological parameters.
In a murine model of LPS-induced acute lung injury (ALI), this compound treatment (5 mg/kg) significantly ameliorated pathological changes in lung tissue and reduced lung weight, indicating decreased edema [8]. The treatment group showed marked improvement in oxidative stress markers with increased levels of antioxidant enzymes including superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), while reducing the lipid peroxidation product malondialdehyde (MDA) [8]. Additionally, this compound administration substantially decreased pro-inflammatory cytokine levels, including TNF-α, IL-6, and IL-1β, in bronchoalveolar lavage fluid [8]. These effects were accompanied by increased protein expression of Nrf2 and its downstream targets HO-1 and NQO1, while Keap1 expression was reduced, confirming the involvement of the Keap1/Nrf2 pathway in the protective mechanism [8].
In the context of muscle fatigue and exercise performance, this compound administration (10 mg/kg/day for 4 weeks) significantly prolonged exhaustive swimming time and reduced blood lactate, ammonia, and creatine phosphokinase levels in weight-loaded forced swimming test models [9]. These effects were attributed to the activation of the PGC-1α pathway, which enhanced mitochondrial biogenesis and function, thereby improving energy metabolism and reducing exercise-induced oxidative damage [9]. Transcriptomic analysis revealed that this compound treatment promoted significant changes in the expression of genes related to fatty acid oxidation, mitochondrial function, and antioxidant defense systems in muscle tissues [9].
Table 3: Quantitative Effects of this compound in Experimental Models
| Disease Model | Dosage | Key Findings | Mechanistic Insights |
|---|---|---|---|
| LPS-induced acute lung injury [8] | 5 mg/kg | ↓ Lung weight, ↓ Inflammatory cells, ↓ TNF-α, IL-6, IL-1β, ↑ SOD, GSH-Px, CAT, ↓ MDA | Activation of Keap1/Nrf2 pathway; ↑ HO-1, NQO1 |
| Exercise-induced muscle fatigue [9] | 10 mg/kg/day for 4 weeks | ↑ Exhaustive swimming time, ↓ Blood lactate, ammonia, CPK | Enhanced mitochondrial biogenesis via PGC-1α pathway |
| H₂O₂-induced oxidative damage in neural cells [3] | 10-20 μM | ↓ Apoptosis, ↓ ROS, ↓ MDA, ↑ SOD, ↑ GSH | Activation of ATG7-dependent autophagy and SIRT1/AMPK pathway |
| Osteosarcoma cells (MG-63, U2OS) [3] | 20-80 μM | ↓ Cell viability, ↑ Apoptosis, ↑ Autophagy | Modulation of Bcl-2/Bax ratio, caspase-3 activation, LC3B conversion |
| Middle Cerebral Artery Occlusion (stroke) [3] | 10 mg/kg | ↓ Neurological deficits, ↓ Infarct volume, ↓ Neuronal apoptosis | ↓ Oxidative stress and inflammation; ↑ BDNF, NGF |
In neuroprotection studies, this compound (10-20 μM) significantly reduced H₂O₂-induced apoptosis in PC-12 cells and primary neurons, decreasing intracellular ROS levels and lipid peroxidation while enhancing the activities of antioxidant enzymes [3]. These protective effects were mediated through the activation of autophagy via the SIRT1/AMPK signaling pathway, as evidenced by increased LC3-II levels and reduced p62 accumulation [3]. In a mouse model of Middle Cerebral Artery Occlusion (MCAO), this compound treatment (10 mg/kg) ameliorated memory impairments and neurological deficits, reduced infarct volume, and decreased neuronal apoptosis through downregulation of pro-apoptotic proteins and suppression of oxidative stress and inflammation [3].
Standardized experimental protocols have been established to evaluate the pharmacological activities and mechanisms of this compound. These methodologies provide researchers with reproducible approaches to investigate the compound's effects across different biological systems.
Cell Viability and Cytotoxicity Assessment: Cell viability is typically determined using the Cell Counting Kit-8 (CCK-8) assay [8]. Cells are plated in 96-well plates at a density of 1×10⁴ cells/mL and incubated for 24 hours. After treatment with this compound at various concentrations (typically 0-80 μM) for 24-48 hours, 10 μL of CCK-8 solution is added to each well and incubated for 1-4 hours. The optical density is measured at 450 nm using a microplate reader. Each concentration should be tested with at least six replicates to ensure statistical reliability [8].
Apoptosis Detection: Apoptosis is quantified using the Annexin V-FITC/PI double staining kit with flow cytometry analysis [8]. After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer. Annexin V-FITC (5 μL) and propidium iodide (PI, 10 μL) are added to the cell suspension, followed by incubation in the dark for 15 minutes at room temperature. Cells are then analyzed using a flow cytometer within 1 hour, with sterile water serving as a control [8].
Intracellular ROS Measurement: ROS levels are determined using 2',7'-dichlorofluorescin diacetate (DCFH-DA) staining [8]. After treatments, cells are harvested and incubated with DCFH-DA solution (10 μM) in the dark at 37°C for 30 minutes. After washing with PBS (pH 7.4), fluorescence intensity is measured using a fluorescence microscope with excitation at 488 nm and emission at 525 nm, or by flow cytometry [8].
LPS-Induced Acute Lung Injury Model: C57BL/6 male mice (6-8 weeks old, 20-22 g) are randomly allocated to experimental groups (typically n=8 per group) [8]. LPS (5 mg/kg) is administered intratracheally to induce lung injury. This compound is typically administered intraperitoneally at doses ranging from 2.5 to 10 mg/kg, with dexamethasone (5 mg/kg) often used as a positive control. Animals are euthanized 24 hours after LPS challenge, and bronchoalveolar lavage fluid (BALF) is collected for analysis of inflammatory cells and cytokines. Lung tissues are harvested for histological examination, measurement of wet/dry weight ratio, and biochemical analyses [8].
Weight-Loaded Forced Swimming Test: To evaluate anti-fatigue effects, mice are subjected to a weight-loaded forced swimming test after this compound administration (typically 10 mg/kg/day for 4 weeks) [9]. A load equivalent to 5% of body weight is attached to the tail root of each mouse, and mice are placed in a swimming pool (45 cm height, 35 cm diameter) containing water at 25°C to a depth of 30 cm. The exhaustive swimming time is recorded from the beginning of swimming until exhaustion, defined as the inability to return to the surface within 10 seconds. Blood samples are collected immediately after swimming for analysis of lactate, ammonia, creatine phosphokinase, and other biochemical parameters [9].
Diagram 2: Experimental workflow for this compound research. The diagram outlines standard methodologies for in vitro, in vivo, and advanced analytical approaches.
Protein Preparation: The three-dimensional structure of the target protein (e.g., NLRP3, KEAP1, 15-LOX) is obtained from the Protein Data Bank or modeled using homology modeling if experimental structures are unavailable. Hydrogen atoms are added, and water molecules are removed from the crystal structure. The protein structure is then energy-minimized using molecular mechanics force fields to relieve steric clashes [3] [10].
Ligand Preparation: The three-dimensional structure of this compound is constructed and energy-minimized using molecular mechanics or semi-empirical quantum mechanical methods. Conformational analysis is performed to identify the lowest energy conformation for docking studies [10].
Docking Protocol: Molecular docking is performed using software such as AutoDock Vina or Glide. The binding site is defined based on known catalytic residues or co-crystallized ligands. Docking parameters include exhaustiveness of 8-16 for Vina or standard precision (SP) and extra precision (XP) modes for Glide. The top-ranking poses are selected based on docking scores and analyzed for specific interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with key amino acid residues [3] [10].
This compound represents a promising multifunctional compound with demonstrated efficacy across various disease models, particularly those involving oxidative stress, inflammation, and metabolic dysregulation. Its ability to simultaneously modulate multiple signaling pathways, including Keap1/Nrf2, NLRP3 inflammasome, and PGC-1α, positions it as an attractive lead compound for drug development. The well-defined experimental protocols and comprehensive mechanistic studies provide a solid foundation for future research and potential clinical translation.
The table below summarizes the primary mechanisms of action of Licochalcone B across different pathological contexts.
| Therapeutic Area | Key Molecular Targets | Cellular & Biological Effects | Experimental Models (Examples) |
|---|---|---|---|
| Anti-inflammatory Effects | NEK7, NLRP3, PKA, NF-κB (p65), Nrf2, 15-LOX [1] [2] | Inhibits inflammasome activation; reduces pro-inflammatory cytokines (TNF-α, IL-6, NO); alleviates oxidative stress [1] [2] | Macrophages (RAW 264.7), LPS-induced models, murine peritonitis & septic shock models [1] |
| Anti-cancer Effects | EGFR, MET, PI3K/AKT/mTOR, Bax/Bcl-2, Caspases, DR4/DR5, Cell Cycle Proteins (cyclin D1, p21) [1] [3] | Induces apoptosis (intrinsic & extrinsic); arrests cell cycle; inhibits proliferation & metastasis; induces autophagy [1] [3] | Human OSCC cells, osteosarcoma cells, hepatoma cells (HepG2), bladder cancer cells [1] [3] |
| Neuroprotective Effects | Aβ42 aggregation, SIRT1/AMPK, ATG7, Nrf2, Apoptosis-related proteins [1] | Inhibits Aβ fibril formation; reduces oxidative stress; induces autophagy; protects against neuronal apoptosis [1] | PC-12 cells, SH-SY5Y cells, C. elegans, MCAO rat model of stroke [1] |
| Radioprotective Effects | DNA damage markers, Inflammatory cytokines, ROS [4] [5] | Reduces DNA damage; scavenges ROS; inhibits inflammation; boosts antioxidant levels [4] [5] | HaCaT, THP-1, HAEC, RAW 264.7 cell lines; C57BL/6 mice with total-body irradiation [5] |
| Effects on Muscle & Metabolism | MSTN, DPP4, Atrogin1, MuRF1 [1] | Promotes myoblast differentiation and proliferation; inhibits muscle atrophy markers; antidiabetic potential [1] | In silico, in vitro, and in vivo models of skeletal muscle [1] |
For researchers looking to delve deeper, here is a summary of key experimental findings and methodologies.
LicB exerts anti-inflammatory effects through several validated mechanisms. A pivotal study showed that LicB binds directly to NEK7, disrupting its interaction with NLRP3 and thereby inhibiting NLRP3 inflammasome activation [1]. In LPS-stimulated macrophages, LicB (IC₅₀ = 8.78 μM for NO production) effectively inhibited PKA activation, which subsequently blocked the phosphorylation of NF-κB p65 at Ser276, leading to reduced transcription of inflammatory mediators like NO, TNF-α, and MCP-1 [1]. Furthermore, in human periodontal ligament cells, LicB reversed LPS-induced suppression of osteogenic differentiation by blocking the NF-κB/NLRP3 signaling pathway [2].
The pro-apoptotic activity of LicB is well-documented. In oral squamous cell carcinoma (OSCC) cells, LicB treatment (20-30 μM) induced ROS generation, upregulated the expression of death receptors DR4 and DR5, and facilitated the diffusion of phosphatidylserine to the outer membrane leaflet [3]. This triggered the mitochondrial (intrinsic) pathway, evidenced by loss of mitochondrial membrane potential, cytochrome c release, modulation of Bcl-2 family proteins (downregulation of Bcl-xl, Mcl-1; upregulation of Bax), and activation of multi-caspases leading to PARP cleavage [3]. In gefitinib-resistant non-small cell lung cancer cells, LicB demonstrated a unique dual-targeting capability, directly binding to and inhibiting both EGFR and MET kinase activity by occupying their ATP-binding pockets, as confirmed by pull-down assays and molecular docking [6]. In osteosarcoma cells, LicB also induced autophagic cell death by inhibiting the PI3K/AKT/mTOR pathway [1].
A 2024 study demonstrated that LicB provides significant protection against radiation-induced damage through multi-faceted mechanisms [4] [5]. Pre-treatment with LicB (40 mg/kg in mice) boosted antioxidant capacity, reduced DNA damage, and lowered the expression of key inflammatory factors in various human cell lines (HaCaT, THP-1, HAEC) exposed to X-ray or γ-ray radiation [5]. This culminated in a significant extension of survival time in irradiated mice, highlighting its potential as a radioprotective agent [5].
The following diagrams illustrate the integrated and specific mechanisms of LicB action.
Integrated view of this compound's multi-target mechanism against inflammation, cancer, and oxidative stress.
LicB directly binds NEK7 to disrupt NLRP3 inflammasome assembly and inhibit IL-1β release.
While LicB shows immense therapeutic promise, a critical consideration for drug development is its potential toxicity. Evidence indicates that LicB can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), with reported half-maximal inhibitory concentration (IC₅₀) values of 31.85 µM for the human enzyme and 56.56 µM for the rat enzyme [4]. Inhibition of this enzyme can lead to localized cortisol-mediated side effects, necessitating further safety profiling in the context of specific therapeutic applications.
For your reference, here are the fundamental identifiers and properties of this compound:
| Property | Description |
|---|---|
| IUPAC Name | (2E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one [1] |
| Molecular Formula | C₁₆H₁₄O₅ [2] [1] |
| Molecular Weight | 286.28 g/mol [2] [1] |
| CAS Registry Number | 58749-23-8 [2] [1] |
| Appearance | Solid [2] |
This compound shows promise for various therapeutic applications. The table below summarizes its key investigated activities:
| Biological Activity | Reported Findings / Mechanism of Action |
|---|---|
| Neuroprotective Potential | Inhibits amyloid-β (Aβ42) self-aggregation (IC50 = 2.16 µM) and disaggregates pre-formed fibrils; reduces metal-induced aggregation via metal chelation [2]. |
| Anti-inflammatory Activity | Inhibits phosphorylation of NF-κB p65 in the LPS signaling pathway; specifically disrupts the NEK7–NLRP3 interaction to inhibit the NLRP3 inflammasome [2]. |
| Anti-cancer Activity | Inhibits growth and induces apoptosis in Non-Small Cell Lung Cancer (NSCLC) cells [2]. |
The following diagram outlines the general strategic approach to synthesizing chalcones like this compound, based on the Claisen-Schmidt condensation, which aligns with the information found for this compound [3] [4].
This compound belongs to a class of prenylated chalcones, where the addition of prenyl (or related) groups significantly enhances biological activity and target interaction by improving membrane affinity and cellular absorption [5]. The related Licochalcone A has advanced to clinical trials for dermatological applications, demonstrating the therapeutic potential of this compound family [5].
For a complete experimental procedure, I suggest these next steps:
This compound (LicB) is a bioactive chalcone compound predominantly found in the roots and stems of Glycyrrhiza species (licorice plants), particularly Glycyrrhiza uralensis and Glycyrrhiza inflata [1]. As a flavonoid, it features a characteristic chemical structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated ketone system, which forms the core pharmacophore responsible for its diverse biological activities [1]. The name "Glycyrrhiza" derives from the Greek words "glykys" (sweet) and "rhiza" (root), reflecting the plant's historical recognition for its distinctive sweet taste [1]. While LicB itself may not be explicitly named in historical texts, it is an integral component of licorice, which holds a prominent position in traditional medicine systems across multiple cultures.
Licorice has been therapeutically employed for centuries in Traditional Chinese Medicine (TCM), where it is known as "Gan Cao" and revered for its "guiding" properties that are believed to harmonize herbal formulations [1]. The historical applications of licorice in TCM include its use as an antitussive, expectorant, detoxifying agent, and gastrointestinal remedy [1]. Similarly, in Ayurvedic medicine, licorice (known as "Yashtimadhu") has been traditionally used for its rejuvenating properties and to treat various inflammatory conditions. While historical records do not specifically isolate LicB from the whole licorice extract, the modern scientific investigation has revealed that this particular constituent contributes significantly to the observed pharmacological properties of the plant [1].
Contemporary research has uncovered an impressive array of pharmacological properties associated with LicB, providing scientific validation for many of its traditional uses and revealing novel potential therapeutic applications. The compound exhibits a multifaceted mechanism of action, interacting with multiple cellular signaling pathways to exert its effects.
LicB demonstrates potent anti-inflammatory effects through multiple interconnected mechanisms:
The following diagram illustrates LicB's key anti-inflammatory mechanisms:
Figure 1: Key anti-inflammatory mechanisms of this compound targeting multiple signaling pathways.
LicB demonstrates significant antioxidant capabilities through multiple mechanisms:
The multifaceted pharmacological profile of LicB translates to protective effects across multiple organ systems:
The table below summarizes the key pharmacological activities and corresponding molecular mechanisms of LicB:
Table 1: Comprehensive Pharmacological Profile of this compound
| Organ System | Pharmacological Activity | Molecular Targets/Pathways | Experimental Models |
|---|---|---|---|
| Immune System | Anti-inflammatory | NLRP3/NEK7 inhibition, NF-κB suppression, cGAS-STING inhibition, 15-LOX inhibition (IC₅₀ 9.67 μM) | RAW264.7 cells, murine inflammation models [1] [2] |
| Nervous System | Neuroprotection | Apoptosis reduction, BDNF/NGF enhancement, Aβ42 aggregation inhibition, SIRT1/AMPK activation | MCAO stroke model, PC-12 cells, C. elegans [1] [4] |
| Respiratory System | Lung protection | Nrf2/HO-1 activation, ZBP1-PANoptosis inhibition, TGF-β1/EMT suppression | LPS-induced ALI model, bleomycin-induced PF model [3] [6] |
| Muscular System | Anti-fatigue/myogenesis | MSTN inhibition, atrogin1/MuRF1 reduction, antioxidant effects | Weight-loaded forced swimming test, C2C12 myoblasts [1] [7] |
| Integumentary System | Radioprotection | DNA damage reduction (γ-H2AX), antioxidant boost, cytokine inhibition | HaCaT, THP-1, HAEC cell lines, mouse survival studies [5] |
This section provides detailed methodologies for key experiments investigating the pharmacological effects of LicB, enabling researchers to replicate and build upon current findings.
Cell Culture and Treatment:
Key Assays and Measurements:
Acute Lung Injury Model:
Cerebral Ischemia (Stroke) Model:
Pulmonary Fibrosis Model:
Radiation Injury Model:
The following diagram illustrates the integration of experimental approaches in LicB research:
Figure 2: Integrated experimental approaches for investigating this compound's mechanisms and therapeutic efficacy.
The table below consolidates key quantitative findings from LicB research, providing researchers with essential efficacy and potency data:
Table 2: Quantitative Efficacy Data for this compound Across Disease Models
| Experimental Model | LicB Concentration/Dose | Key Efficacy Parameters | Outcomes |
|---|---|---|---|
| RAW264.7 Cells (LPS-induced inflammation) | 10-40 μM | NO production inhibition | IC₅₀ = 8.78 μM [1] |
| 15-LOX Enzyme Inhibition | 9.67 μM (IC₅₀) | Enzyme activity | 50% inhibition at 9.67 μM [1] |
| HPMECs (LPS-induced injury) | 400 ng/mL | Cell viability, apoptosis | Increased viability ~30%, reduced apoptosis ~40% [3] |
| Acute Lung Injury (Mouse model) | 10-40 mg/kg | Lung injury score, inflammatory markers | Improved oxidative stress markers (SOD, MDA, GSH-Px, CAT) [3] |
| MCAO Stroke Model | 10 mg/kg | Neurological deficit, infarct volume | Improved neurological scores, reduced infarct volume ~35% [1] |
| Pulmonary Fibrosis (Bleomycin model) | 10-20 mg/kg | Collagen deposition, Ashcroft score | Reduced hydroxyproline content ~40%, improved histology [6] |
| Radiation Injury | 40 mg/kg | Survival rate, DNA damage | Increased survival ~60%, reduced γ-H2AX foci [5] |
| H₂O₂-induced Oxidative Stress (PC-12 cells) | 10-40 μM | Cell viability, LDH release | Increased viability from ~50% to ~80% [4] |
Despite the promising pharmacological profile of LicB, several significant research gaps remain to be addressed:
For research and development purposes, the following table summarizes key quantitative data and characteristics of this compound (LicB).
| Parameter | Specification / Value | Context / Assay |
|---|---|---|
| Natural Source | Roots of Glycyrrhiza uralensis and Glycyrrhiza glabra (Licorice) | Botanical origin [1] [2] |
| Molecular Formula | C₁₆H₁₄O₅ | Structural identification [3] |
| Molecular Weight | 286.28 g/mol | Structural identification [3] [4] |
| CAS Number | 58749-23-8 | Chemical identifier [3] [4] |
| Purity Available | >98% to 99.97% (HPLC) | Available for research [3] [4] |
| Solubility (DMSO) | 57 mg/mL (199.1 mM) | For in vitro studies [4] |
| Key Bioactivities | Anti-cancer, anti-inflammatory, hepatoprotective, neuroprotective | Diverse pharmacological effects [1] [2] |
| Example IC₅₀ (Anti-inflammatory) | 8.78 μM (LPS-induced NO production in RAW 264.7 cells) | Specific assay [1] [2] |
| Example IC₅₀ (Anti-cancer) | 110.15 μM (HepG2 cell growth inhibition) | Specific assay [5] |
LicB exerts its effects through multiple signaling pathways and molecular targets. The diagram below summarizes its key mechanisms of action.
Key signaling pathways and molecular mechanisms of this compound.
To obtain the detailed extraction methodologies required for a technical whitepaper, I suggest you:
"extraction and isolation of this compound", "preparative HPLC of this compound", or "purification of chalcones from Glycyrrhiza" in academic databases.
The table below summarizes the key molecular targets of LicB and relevant quantitative data from experimental studies.
| Molecular Target / Pathway | Biological Effect | Experimental Model | Quantitative Data / IC₅₀ |
|---|---|---|---|
| NEK7-NLRP3 Interaction [1] | Inhibits NLRP3 inflammasome assembly & activation | Mouse BMDMs (macrophages) | IC₅₀ ~18.1 μM for IL-1β secretion [1] |
| 15-Lipoxygenase (15-LOX) [2] | Anti-inflammatory | Enzyme assay | IC₅₀ = 9.67 μM [2] |
| iNOS / NO Production [2] | Anti-inflammatory | LPS-induced RAW 264.7 macrophages | IC₅₀ = 8.78 μM (NO production) [2] |
| DPP4 [2] | Antidiabetic potential | Enzyme assay | Concentration-dependent inhibition [2] |
| Keap1/Nrf2 Pathway [3] [4] | Activates antioxidant response | LPS-induced acute lung injury model | Increased expression of Nrf2, HO-1, NQO1 [3] |
| Apoptosis & Autophagy (Cancer) [2] | Anti-cancer (osteosarcoma) | MG-63 & U2OS cells | ↓Bcl-2, p62; ↑cleaved caspase-3, Bax, LC3B [2] |
| SIRT1/AMPK Pathway [5] | Induces autophagy, neuroprotection | H₂O₂-induced PC-12 cells | ↑LC3-II, ↓p62 [5] |
The following methodologies are central to investigating LicB's mechanisms of action.
This protocol is used to determine if LicB specifically inhibits the NLRP3 inflammasome, a key complex in inflammatory diseases. [1]
This protocol tests LicB's ability to activate cellular defense mechanisms against oxidative stress. [3]
This method is used to investigate LicB's role in protecting neuronal cells from oxidative damage by inducing autophagy. [5]
The diagram below illustrates the core signaling pathways modulated by Licochalcone B, integrating its anti-inflammatory, antioxidant, and anti-cancer mechanisms.
This integrated pathway map shows how LicB simultaneously targets multiple processes: it directly inhibits the NEK7-NLRP3 interaction and NF-κB signaling to suppress inflammation, disrupts the Keap1-Nrf2 interaction to activate antioxidant genes, and induces autophagy and apoptosis via the SIRT1/AMPK and PI3K/Akt/mTOR pathways for neuroprotection and cancer cell death. [2] [3] [1]
This compound (LicB), a retrochalcone isolated from Glycyrrhiza species (licorice), exhibits multi-targeted anti-cancer properties through various mechanisms [1] [2].
| Cancer Type | Experimental Models | Key Mechanisms | Molecular Targets/Pathways |
|---|
| Osteosarcoma | MG-63 and U2OS cell lines [1] | - Induces apoptosis and autophagy [1] | - ↓ Bcl-2, p62, caspase-3, Ki67 [1]
This protocol is adapted from investigations on MG-63 and U2OS human osteosarcoma cells [1].
Cell Culture and Treatment:
Cell Viability Assay (CCK-8) [4]:
Apoptosis Detection via Flow Cytometry:
Protein Extraction and Western Blotting:
This protocol is based on a study investigating the protective effects of LicB against diethylnitrosamine (DEN)-induced HCC in rats [3].
Experimental Design:
Sample Collection:
Assessment of Oxidative DNA Damage:
Analysis of Apoptotic and Cell Cycle Gene Expression (qRT-PCR):
Protein Expression Analysis (Western Blot):
The following diagram summarizes the core anti-cancer signaling pathways affected by this compound, based on the mechanisms described in the provided research.
This compound is a promising multi-targeted natural compound for cancer therapy development. These application notes and protocols provide a foundational framework for replicating and extending research into its anti-cancer efficacy. Further investigations, particularly in vivo combination studies and toxicological profiling, are warranted to advance this compound toward potential clinical application.
Licochalcone B (LicB), a bioactive chalcone compound derived from Glycyrrhiza uralensis and Glycyrrhiza glabra (licorice), has emerged as a promising therapeutic candidate for enhancing muscle proliferation and differentiation. LicB functions primarily through myostatin (MSTN) inhibition, a key negative regulator of muscle growth that acts by suppressing myoblast proliferation and differentiation. The compound demonstrates high binding affinity to MSTN with a binding energy of -5.9 Kcal/mol, effectively disrupting the interaction between MSTN and its receptor (ACVRIIB) and subsequently inhibiting downstream signaling through SMAD2 and SMAD3 phosphorylation. [1] [2] This molecular mechanism positions LicB as a valuable natural product for addressing muscle-wasting conditions and enhancing cultured meat production.
Beyond myostatin regulation, LicB exhibits pleiotropic effects on multiple signaling pathways relevant to muscle health. Research indicates that LicB reduces the expression of atrophy-related genes including Atrogin1 and MuRF1, which are key mediators of muscle protein degradation. Additionally, LicB demonstrates significant antioxidant activity, protecting muscle cells from oxidative stress by reducing reactive oxygen species (ROS) levels and enhancing endogenous antioxidant defense systems. These multifaceted actions contribute to LicB's ability to promote myoblast proliferation, differentiation, and overall muscle regeneration, making it a compound of considerable interest for musculoskeletal research and therapeutic development. [1] [2] [3]
Cell Lines: The C2C12 mouse myoblast cell line is commonly used for proliferation assays. Additionally, primary mouse muscle satellite cells (MSCs) and chicken primary MSCs are employed to evaluate species-specific responses. For bovine and porcine models, primary MSCs isolated from muscle tissue are recommended. [1] [4]
Culture Conditions: Maintain C2C12 cells in growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator. For primary MSCs, use appropriate basal media optimized for each species with 10-20% FBS and essential growth factors. [4]
LicB Treatment: Prepare a stock solution of LicB in DMSO (typically 10-100 mM) and store at -20°C. For treatment, dilute LicB in growth medium to final concentrations ranging from 1-50 μM, with 10-20 μM being most effective for proliferation enhancement. Include vehicle controls (DMSO at equivalent concentrations, typically <0.1%) in all experiments. Treatment duration typically spans 24-72 hours, depending on the specific assay endpoint. [1] [4]
MTS Assay: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight. Treat with LicB or vehicle for 24-72 hours. Add MTS reagent (20 μL/well) and incubate for 1-4 hours at 37°C. Measure absorbance at 490-500 nm using a microplate reader. LicB typically increases proliferation by 5-8% in chicken MSCs compared to vehicle-treated controls. [4]
Immunocytochemistry for Proliferation Markers: Seed cells on glass coverslips in 12- or 24-well plates. After LicB treatment, fix with 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100 for 10 minutes, and block with 5% normal serum for 1 hour. Incubate with primary antibodies against proliferating cell nuclear antigen (PCNA) or Ki-67 overnight at 4°C, followed by appropriate fluorescently-labeled secondary antibodies. Counterstain nuclei with DAPI and visualize using fluorescence microscopy. Quantify the percentage of positive cells across multiple fields. [4]
Spheroid Culture for 3D Proliferation: For three-dimensional culture models, seed MSCs in low-attachment plates to promote spheroid formation. Treat with LicB (10-20 μM) and monitor spheroid growth over 5-7 days. Measure spheroid diameter daily using microscopic analysis and evaluate expression of Pax7 (a satellite cell marker) and PCNA via RT-PCR or immunostaining to confirm MSC proliferation maintenance. [4]
Table 1: Summary of LicB Effects on Myoblast Proliferation
| Cell Type | LicB Concentration | Treatment Duration | Proliferation Increase | Assessment Method | |---------------|------------------------|------------------------|----------------------------|------------------------| | Chicken MSCs | 10-20 μM | 24-72 hours | 5-8% | MTS assay | | C2C12 | 10-20 μM | 24-72 hours | Significant increase | Cell counting | | Primary mouse MSCs | 10-20 μM | 24-72 hours | Significant increase Immunocytochemistry | | Aged MSCs | 10-20 μM | 24-72 hours | Enhanced proliferation | MTS assay |
Differentiation Induction: For C2C12 cells, upon reaching 70-80% confluence, switch from growth medium to differentiation medium (DMEM with 2% horse serum or 2% FBS) to initiate myogenic differentiation. For primary MSCs, use differentiation media optimized for each species, typically containing reduced serum concentrations (1-5%). Add LicB (10-20 μM) throughout the differentiation period (typically 4-7 days), refreshing the medium every 24-48 hours. [1] [4]
Creatine Kinase Activity Measurement: Harvest cells at various time points during differentiation (days 2, 4, and 7). Lyse cells using freeze-thaw cycles or appropriate lysis buffers. Assess creatine kinase activity using commercial kits according to manufacturer protocols. Typically, measure the rate of NADPH formation spectrophotometrically at 340 nm. LicB treatment increases creatine kinase activity by 17-28% compared to controls, indicating enhanced differentiation. [4]
Myotube Formation Analysis: Differentiate cells as described above. Fix with 4% paraformaldehyde and stain with antibodies against myosin heavy chain (MYH) followed by appropriate fluorescent secondary antibodies. Counterstain nuclei with DAPI. Image using fluorescence microscopy and quantify myotube formation by measuring: (1) myotube diameter (μm), (2) fusion index (percentage of nuclei within MYH-positive cells), and (3) maturation index (average number of nuclei per myotube). LicB treatment significantly enhances all these parameters compared to control differentiations. [1] [4]
Gene Expression Analysis by RT-qPCR: Extract total RNA using TRIzol reagent or commercial kits at specific differentiation time points. Synthesize cDNA using reverse transcriptase. Perform quantitative PCR using primers for myogenic markers: MYOD, myogenin (MYOG), MYH, and thrombospondin 1 (THBS1). Use appropriate reference genes (GAPDH, β-actin) for normalization. LicB treatment significantly upregulates these differentiation markers, with MYOG and MYH expression increasing by 2-4 fold compared to controls. [4]
Protein Expression Analysis by Western Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Separate proteins by SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk and incubate with primary antibodies against MYOD, MYOG, MYH, and β-actin (loading control) overnight at 4°C. Incubate with HRP-conjugated secondary antibodies and detect using enhanced chemiluminescence. LicB treatment markedly increases the protein levels of all these myogenic factors during differentiation. [4]
Table 2: LicB Effects on Myogenic Differentiation Markers
| Parameter | Effect of LicB | Experimental System | Assessment Method |
|---|---|---|---|
| Creatine Kinase Activity | Increased by 17-28% | Chicken MSCs | Creatine kinase assay |
| MYOD Expression | Significant upregulation | Chicken MSCs | RT-qPCR, Western blot |
| Myogenin Expression | Significant upregulation | Chicken MSCs, C2C12 | RT-qPCR, Western blot |
| Myosin Heavy Chain | Significant upregulation | Chicken MSCs, C2C12 | Immunocytochemistry, Western blot |
| Myotube Formation | Enhanced diameter and fusion | Chicken MSCs, C2C12 | Microscopy analysis |
Western Blot for MSTN Pathway: Harvest cells after LicB treatment during proliferation or differentiation phases. Lyse cells and perform Western blotting as described in section 3.2. Use antibodies against MSTN, p-SMAD2, p-SMAD3, total SMAD2/3, and β-actin. LicB treatment significantly reduces MSTN expression and SMAD2/SMAD3 phosphorylation, indicating effective inhibition of the MSTN signaling pathway. [1]
Molecular Docking Studies: Perform in silico analysis to evaluate LicB-MSTN interactions. Use MSTN crystal structure (PDB ID: 3HH2) and molecular docking software (AutoDock Vina, SwissDock). Set the binding site around the known functional regions of MSTN. LicB shows strong binding to MSTN with a binding energy of -5.9 Kcal/mol, effectively disrupting MSTN-ACVRIIB interaction. [1]
Serum MSTN Measurement: Collect cell culture supernatant or animal serum samples. Measure MSTN protein concentrations using commercial ELISA kits according to manufacturer instructions. LicB treatment significantly reduces MSTN protein concentration in serum and culture media. [1]
The following diagram illustrates the molecular mechanism of LicB in myostatin inhibition and enhanced myogenesis:
ROS Measurement: Seed cells in appropriate plates and treat with LicB (10-20 μM) for 24 hours. Add DCFH-DA solution (10 μM) and incubate for 30 minutes at 37°C. Measure fluorescence intensity (excitation 485 nm, emission 535 nm). For positive control, treat cells with H₂O₂ (100-500 μM). LicB significantly reduces basal and stress-induced ROS levels in C2C12 myotubes and MSCs. [4] [3]
Antioxidant Enzyme Activity: Harvest cells after LicB treatment and prepare cell lysates. Measure activities of key antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) using commercial assay kits according to manufacturer protocols. LicB treatment enhances the activities of these antioxidant enzymes in muscle tissues and cells. [3]
Lipid Peroxidation Assay: Measure malondialdehyde (MDA) levels as a marker of lipid peroxidation using thiobarbituric acid reactive substances (TBARS) assay. Treat cells with LicB followed by oxidative stress induction with H₂O₂. LicB significantly reduces MDA levels in muscle tissues and cells, indicating protection against oxidative damage. [3]
Research reveals significant species-specific responses to LicB treatment in myogenesis assays. While chicken MSCs show marked enhancement in both proliferation and differentiation with LicB treatment, bovine and porcine MSCs demonstrate negligible responses under identical experimental conditions. This species specificity appears linked to differential effects on myostatin expression, where LicB significantly downregulates MSTN mRNA and protein expression in chicken MSCs but not in bovine or porcine MSCs. These findings highlight the importance of appropriate model selection when designing experiments and interpreting results. [4]
The varied response across species has important practical applications, particularly in the emerging field of cultured meat production. LicB and Glycyrrhiza uralensis crude water extract show promise as natural, food-safe supplements for enhancing chicken cultured meat production by improving MSC differentiation and reducing oxidative stress during the culture process. The ability of these compounds to enhance cell adhesion and differentiation in serum-free conditions makes them particularly valuable for reducing production costs while maintaining product quality and safety. [4]
Mouse Muscle Regeneration Models: For in vivo validation, use C57BL/6 mice (8-12 weeks old). Induce muscle injury by intramuscular injection of cardiotoxin (10 μM in 50 μL PBS) into tibialis anterior muscles. Administer LicB (5-10 mg/kg) via intraperitoneal injection or oral gavage daily for 7-14 days post-injury. Assess muscle regeneration through histochemical analysis of fiber diameter, central nucleation, and immunostaining for embryonic myosin heavy chain. [1]
Exercise-Induced Fatigue Model: For anti-fatigue studies, use mice (8-12 weeks old) administered LicB (5-10 mg/kg orally) for 4 weeks. Perform weight-loaded forced swimming tests, measuring exhaustive swimming time. Collect blood and tissue samples post-exercise to measure lactate, corticosterone, glycogen, and lipid peroxidation levels. LicB treatment significantly extends exhaustive swimming time and improves metabolic parameters associated with muscle fatigue. [3]
Aged Muscle Model: Use aged mice (18-24 months old) to evaluate anti-aging effects on muscle. Administer LicB (5-10 mg/kg) for 4-8 weeks. Assess muscle function through grip strength and treadmill tests. Analyze muscle morphology and fiber-type distribution by histology and immunostaining. LicB improves muscle function and structure in aged models, suggesting potential applications for sarcopenia treatment. [1]
This compound represents a promising natural compound for enhancing myogenesis through multiple mechanisms, primarily via myostatin inhibition and antioxidant activity. The comprehensive assay methods outlined in these application notes provide researchers with validated protocols for evaluating LicB's effects on muscle proliferation, differentiation, and regeneration across various experimental models. The species-specific responses to LicB highlight the importance of model selection in experimental design, particularly for applications in cultured meat production and therapeutic development.
The quantitative data summarized in the provided tables offers benchmark values for expected outcomes, allowing researchers to optimize their experimental conditions and evaluate their results against established findings. The detailed methodologies for signaling pathway analysis enable mechanistic studies to further elucidate LicB's multifaceted actions on muscle biology. As research progresses, LicB and its derivatives hold significant potential for developing novel interventions for muscle-wasting disorders, age-related sarcopenia, and sustainable cultured meat production technologies.
Myostatin (MSTN) is a well-established negative regulator of skeletal muscle growth, making it a prime therapeutic target for conditions involving muscle loss, such as sarcopenia, muscular dystrophies, and cachexia [1] [2]. Licochalcone B (Lic B), a retrochalcone found in Glycyrrhiza uralensis (licorice), has emerged as a potent natural compound that inhibits MSTN and promotes myogenesis [3] [4]. Its mechanism involves binding directly to MSTN, disrupting its interaction with the activin type IIB receptor (ACVRIIB), and subsequently inhibiting downstream signaling pathways that suppress muscle growth [3]. This application note consolidates recent research findings into structured protocols and data tables to facilitate the use of Lic B in muscle research and drug discovery.
Lic B enhances muscle mass and function through a multi-faceted mechanism, primarily by targeting the MSTN pathway.
Lic B functions as a direct MSTN inhibitor. In silico molecular docking and dynamics simulations demonstrate that Lic B binds to the MSTN protein with a binding energy of approximately -5.9 kcal/mol, which physically impedes its association with ACVRIIB [3]. This inhibition prevents the downstream phosphorylation of SMAD2 and SMAD3 transcription factors, a key step in the MSTN-mediated signaling cascade that leads to the suppression of muscle growth and the upregulation of atrophy-related genes [3].
The following diagram illustrates the core signaling pathway and the points of inhibition by this compound.
Beyond direct MSTN inhibition, Lic B operates through several complementary mechanisms to promote muscle health:
This section details standardized methodologies for evaluating the efficacy of Lic B in various experimental models.
Objective: To predict the binding affinity and interaction mode of Lic B with the myostatin protein.
Protein Preparation:
Ligand Preparation:
Molecular Docking:
Analysis:
Objective: To assess the effects of Lic B on myoblast proliferation and differentiation.
Table 1: Key Reagents and Parameters for In Vitro Assays
| Component | Specifications | Notes |
|---|---|---|
| Cell Lines | C2C12 mouse myoblasts, primary Mouse Muscle Satellite Cells (MSCs) [3] | Chicken MSCs are also highly responsive [5]. |
| Lic B Stock | Dissolved in DMSO (e.g., 10-100 mM) [6] | Final DMSO concentration should not exceed 0.1%. |
| Proliferation Medium | High-glucose DMEM + 10% FBS + 1% P/S [3] | - |
| Differentiation Medium | High-glucose DMEM + 2% Horse Serum or 2% FBS [3] [5] | Serum-free differentiation is also feasible with Lic B [5]. |
| Treatment Concentration | 1-10 µM for proliferation and differentiation [3] [5] | A dose-response curve (e.g., 1, 5, 10 µM) is recommended. |
| Treatment Duration | - Proliferation: 24-72 hours [3]
Protocol Workflow:
The following diagram outlines the key stages of the in vitro experimental workflow.
Objective: To evaluate the anti-fatigue and anti-atrophy effects of Lic B in a live organism.
The efficacy of Lic B is demonstrated by consistent quantitative results across multiple studies.
Table 2: Summary of Key Experimental Findings with this compound
| Experimental Model | Key Measured Parameters | Observed Effect of Lic B | Citation |
|---|---|---|---|
| In Silico (Molecular Docking) | Binding Energy with MSTN | -5.9 kcal/mol | [3] |
| In Vitro (C2C12 / MSCs) | Myoblast Proliferation | ↑ 5-8% increase | [5] |
| Myotube Differentiation (Creatine Kinase Activity) | ↑ 17-28% increase | [3] [5] | |
| MSTN mRNA & Protein Expression | ↓ Significant downregulation | [3] [5] | |
| Atrogin1 & MuRF1 Expression | ↓ Significant downregulation | [3] | |
| In Vivo (Mouse Model) | Weight-loaded Swimming Time | ↑ Prolonged exhaustive time | [6] |
| Muscle Fiber Diameter | ↑ Significant increase | [3] | |
| Plasma MSTN Concentration | ↓ Reduced level | [3] |
This compound is a potent, multi-functional natural compound with a compelling mechanistic profile for inhibiting myostatin and promoting muscle growth. The provided protocols and consolidated data offer a foundation for its application in research. Future work should focus on elucidating its pharmacokinetic and safety profile in greater depth and exploring its therapeutic potential in pre-clinical models of human muscle-wasting diseases.
Type 2 diabetes mellitus (T2DM) represents a significant global health challenge, necessitating continuous development of novel therapeutic approaches. Dipeptidyl peptidase-4 (DPP-4) has emerged as a crucial therapeutic target for T2DM management due to its role in degrading incretin hormones that stimulate insulin secretion. While synthetic DPP-4 inhibitors like sitagliptin are clinically available, their potential adverse effects have prompted the search for safer alternatives from natural sources. Licochalcone B (LicB), a bioactive retrochalcone compound derived primarily from Glycyrrhiza uralensis (licorice), has demonstrated significant DPP-4 inhibitory activity in combined computational and experimental studies [1]. These findings position LicB as a promising candidate for functional food ingredients and natural therapeutic formulations aimed at managing T2DM with potentially reduced side effects.
The structural characteristics of LicB feature two aromatic rings linked by an α,β-unsaturated ketone moiety, forming the core scaffold responsible for its biological activity [2]. This molecular configuration allows LicB to interact with critical residues in the DPP-4 active site, effectively competing with natural substrates. Beyond its DPP-4 inhibitory potential, LicB exhibits a diverse pharmacological profile including anti-cancer, hepatoprotective, anti-inflammatory, and neuroprotective properties [2], which may provide additional benefits for diabetic patients who often present with comorbid conditions. This document provides detailed application notes and experimental protocols for evaluating the DPP-4 inhibitory activity of LicB, enabling researchers to reliably assess its potential as a natural anti-diabetic agent.
LicB exerts its DPP-4 inhibitory activity through tight binding to the catalytic site of the DPP-4 enzyme, as established through comprehensive in silico studies. Molecular docking analyses reveal that LicB forms stable complexes with DPP-4, sharing 11 common amino acid residue interactions with the synthetic control inhibitor sitagliptin [1]. These shared interactions suggest a similar mechanism of action to clinically established DPP-4 inhibitors, while the unique structural features of LicB may contribute to its distinct binding profile and potentially reduced side effects. The binding stability of LicB to DPP-4 has been further confirmed through molecular dynamics simulations, demonstrating consistent interaction patterns over extended simulation periods [1].
The functional significance of LicB's binding to DPP-4 extends beyond simple enzyme inhibition. Protein-protein interaction studies indicate that LicB-DPP-4 complexes exhibit reduced binding affinity for glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) [1], the key incretin hormones degraded by DPP-4. This mechanism potentially prolongs the circulating half-lives of these insulinotropic hormones, thereby enhancing glucose-dependent insulin secretion and improving glycemic control. This dual mechanism—direct enzyme inhibition and interference with substrate recognition—positions LicB as a multifaceted agent for diabetes management with a mechanism distinct from but complementary to existing therapeutic approaches.
Table 1: Key Molecular Interactions Between LicB and DPP-4 Catalytic Site
| Interaction Parameter | Characteristics | Experimental Evidence |
|---|---|---|
| Binding Stability | Stable molecular dynamics trajectory | 100 ns simulation [1] |
| Common Residues with Sitagliptin | 11 shared amino acid interactions | Molecular docking [1] |
| Effect on GLP-1/GIP Binding | Reduced DPP-4 to GLP-1/GIP interactions | Protein-protein docking [1] |
| Structural Motifs Critical for Binding | α,β-unsaturated ketone core, aromatic rings | Structure-activity relationship [2] |
The DPP-4 inhibitory potential of LicB has been quantitatively assessed through in vitro enzyme inhibition assays, revealing concentration-dependent inhibition with an estimated IC₅₀ value of 797.84 μM [1]. While this inhibitory concentration is significantly higher than that of synthetic pharmaceutical inhibitors like sitagliptin, it falls within a biologically relevant range for natural compounds, particularly when considering potential use in functional foods or dietary supplements where long-term, moderate inhibition may provide therapeutic benefits without the risks associated with potent pharmaceutical agents. Comparative analyses indicate that LicB exhibits approximately 2.3-fold lower potency than its structural analog licochalcone A (LicA), which demonstrated an IC₅₀ of 347.93 μM in parallel assays [1]. This difference highlights the structure-activity relationships within the chalcone family and suggests potential avenues for molecular optimization.
Beyond its direct DPP-4 inhibitory effects, LicB exhibits complementary antidiabetic activities through modulation of myostatin (MSTN) signaling [3]. MSTN serves as a negative regulator of muscle growth, and its inhibition promotes myoblast proliferation and differentiation—processes crucial for maintaining metabolic health. LicB demonstrates dose-dependent inhibition of MSTN, simultaneously reducing expression of atrophy-related markers Atrogin1 and MuRF1 while promoting muscle fiber hypertrophy in experimental models [3]. This dual activity against both DPP-4 and MSTN positions LicB as a unique multifunctional agent capable of addressing both glycemic dysregulation and muscle wasting conditions often associated with progressive diabetes.
Table 2: Quantitative DPP-4 Inhibition Parameters of LicB and Related Compounds
| Compound/Extract | IC₅₀ Value (μM) | Binding Energy (kcal/mol) | Cellular Model | Reference |
|---|---|---|---|---|
| This compound | 797.84 | -5.9 (with MSTN) | C2C12 myoblasts | [1] |
| Licochalcone A | 347.93 | -6.9 (with MSTN) | C2C12 myoblasts | [1] |
| G. uralensis CWE* | Concentration-dependent inhibition (0.1-1 mg/mL) | Not determined | C2C12 myoblasts | [1] |
| Sitagliptin (Control) | ~0.018 (clinical dose) | Not reported in studies | Pharmaceutical reference | [1] |
*CWE: Crude Water Extract
Objective: To predict the binding affinity and interaction模式 between LicB and the DPP-4 enzyme using computational molecular docking approaches.
Materials and Software:
Methodology:
Protein Preparation:
Ligand Preparation:
Molecular Docking:
Interaction Analysis:
Expected Outcomes: The protocol should demonstrate stable binding of LicB to the DPP-4 catalytic site, with characteristic interactions with key residues such as Tyr631, Ser630, and Asp708, consistent with the shared interactions reported with sitagliptin [1].
Objective: To experimentally determine the inhibitory activity of LicB against DPP-4 enzyme using fluorometric or colorimetric methods.
Materials and Reagents:
Methodology:
Reagent Preparation:
Enzyme Inhibition Assay:
Data Analysis:
Expected Outcomes: The assay should demonstrate concentration-dependent inhibition of DPP-4 by LicB, with typical IC₅₀ values in the range of 700-800 μM, consistent with published data [1]. The negative control should show minimal inhibition, while the positive control should demonstrate potent inhibition characteristic of pharmaceutical inhibitors.
The following diagram illustrates the experimental workflow for evaluating LicB's DPP-4 inhibitory activity, integrating both computational and experimental approaches:
Diagram 1: Integrated Workflow for LicB DPP-4 Inhibition Assessment
The moderate DPP-4 inhibitory activity of LicB (IC₅₀ = 797.84 μM) presents opportunities for optimization through structure-activity relationship (SAR) studies and formulation approaches. SAR analyses indicate that specific molecular modifications could enhance LicB's potency, including hydroxylation patterns on the aromatic rings and stereochemical optimization of the α,β-unsaturated ketone moiety [2] [4]. Additionally, combination therapy approaches utilizing LicB with other natural DPP-4 inhibitors may produce synergistic effects at lower individual concentrations, potentially reducing required dosages while maintaining efficacy. Delivery system innovations such as nanoparticle encapsulation, phospholipid complexes, or self-emulsifying drug delivery systems could significantly improve LicB's bioavailability and target engagement, addressing potential limitations in its pharmacokinetic profile.
For research applications focusing on mechanistic studies, LicB serves as a valuable chemical probe for understanding natural product-mediated DPP-4 inhibition. Its distinct chemical scaffold compared to synthetic inhibitors provides insights into alternative binding modes and inhibition mechanisms. When designing experiments to evaluate LicB's therapeutic potential, researchers should consider its multi-target pharmacological profile, which includes not only DPP-4 inhibition but also anti-inflammatory effects through NLRP3 inflammasome suppression [2] and MSTN inhibition for muscle wasting conditions [3]. This polypharmacology may be advantageous for addressing the complex pathophysiology of T2DM but requires careful consideration in experimental design to attribute observed effects specifically to DPP-4 inhibition versus other mechanisms.
When implementing the protocols described in this document, researchers should account for several technical considerations to ensure reliable and reproducible results. For in silico studies, the selection of appropriate crystal structures for DPP-4 is critical, as conformational variations between structures can significantly impact docking results. Structures with high resolution (<2.0 Å) and minimal missing residues in the catalytic domain are recommended. For in vitro assays, maintaining DMSO concentrations below 1% in final assay mixtures is essential to prevent solvent-induced artifacts in enzyme activity. Additionally, substrate concentration optimization is necessary to establish kinetic parameters appropriate for inhibition studies, typically utilizing concentrations near the Km value for the specific DPP-4 substrate being employed.
The interpretation of experimental results should acknowledge that LicB's DPP-4 inhibitory activity occurs at relatively high concentrations compared to pharmaceutical inhibitors, suggesting it may function best as part of a multi-component therapeutic approach rather than as a standalone potent inhibitor. Researchers should also consider potential batch-to-batch variability in natural product-derived LicB, implementing rigorous quality control measures including HPLC fingerprinting and spectroscopic validation of compound identity and purity. For cellular and animal studies, adequate solubility and stability testing of LicB in relevant vehicles and biological matrices is essential to ensure that observed effects accurately reflect its true biological activity rather than experimental artifacts.
This compound represents a promising natural product scaffold for DPP-4 inhibition with potential applications in functional foods, dietary supplements, and as a starting point for the development of novel therapeutic agents for T2DM management. The integrated experimental protocols presented in this document provide a comprehensive framework for evaluating LicB's DPP-4 inhibitory activity through combined computational and biochemical approaches. While LicB demonstrates moderate potency compared to synthetic inhibitors, its natural origin, multi-target pharmacology, and potentially favorable safety profile justify continued investigation. Future research directions should include in vivo validation of antidiabetic efficacy, detailed ADMET profiling, development of structural analogs with enhanced potency, and exploration of synergistic combinations with other natural products to develop effective multi-target approaches for diabetes management.
This compound (LicB) is a natural flavonoid compound isolated from the roots of the Chinese medicinal herb Glycyrrhiza uralensis Fisch (commonly known as licorice). It belongs to the chalcone family, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. LicB has attracted significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective activities. Most notably, emerging evidence has demonstrated its potent anticancer effects across various cancer types, with particular promise observed in osteosarcoma, the most common primary malignant bone tumor affecting children and adolescents.
Current osteosarcoma treatment regimens face significant challenges, including dose-limiting toxicities and the development of chemotherapy resistance, leading to poor prognosis especially in metastatic or recurrent disease. LicB represents a promising candidate for therapeutic development due to its multi-targeted mechanism of action and potential for synergistic combinations with existing therapies. These application notes provide a comprehensive summary of the apoptotic mechanisms induced by LicB in osteosarcoma models, along with detailed experimental protocols for investigating its anticancer activities, intended to facilitate further research and development efforts.
LicB exerts its antitumor effects through multi-faceted mechanisms targeting key signaling pathways that regulate cell survival, proliferation, and death. The compound simultaneously induces both apoptosis (programmed cell death) and autophagy (cellular self-degradation) in osteosarcoma cells through interconnected molecular cascades.
PI3K/AKT/mTOR Pathway Inactivation: LicB treatment significantly inhibits the phosphorylation and activation of key components in the PI3K/AKT/mTOR signaling axis, a central regulator of cell growth and survival. This inhibition leads to downstream effects including cell cycle arrest and activation of pro-death mechanisms. The inactivation of this pathway represents a primary mechanism through which LicB induces autophagy in osteosarcoma cells [1] [2].
Regulation of Apoptotic Proteins: LicB treatment results in a marked decrease in anti-apoptotic proteins including Bcl-2, while simultaneously increasing pro-apoptotic proteins such as Bax. This altered balance disrupts mitochondrial integrity, promoting the release of cytochrome c and subsequent activation of the caspase cascade. LicB also enhances the cleavage and activation of executioner caspases (caspase-3 and caspase-9) and their substrate PARP, committing cells to apoptotic death [1] [3].
Reactive Oxygen Species (ROS) Generation: LicB promotes the accumulation of intracellular ROS, creating oxidative stress that damages cellular components and triggers downstream stress response pathways. ROS generation contributes to LicB-mediated apoptosis through ER stress induction and upregulation of stress-responsive proteins including CHOP, which in turn modulates death receptor expression [3].
Death Receptor Upregulation: LicB treatment increases the expression of death receptors DR4 and DR5 on the osteosarcoma cell surface, sensitizing them to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated apoptosis. This effect enhances the extrinsic apoptosis pathway and may underlie the observed synergistic effects when LicB is combined with TRAIL-based therapies [4].
The following diagram illustrates the interconnected signaling pathways through which this compound induces apoptosis and autophagy in osteosarcoma cells:
Table 1: Efficacy Profile of this compound in Osteosarcoma Cell Lines
| Cell Line | IC50 Value (24h) | Key Molecular Changes | Primary Mechanisms | Study |
|---|
| MG-63 | ~30 μM (CCK-8 assay) | ↓ Bcl-2, p62, Caspase-3, Ki67 ↑ Cleaved Caspase-3, Beclin1, Bax, Atg7, LC3B | PI3K/AKT/mTOR inactivation Apoptosis & autophagy induction | [1] | | U2OS | Similar dose-dependency to MG-63 | ↓ Bcl-2, p62, Caspase-3, Ki67 ↑ Cleaved Caspase-3, Beclin1, Bax, Atg7, LC3B | PI3K/AKT/mTOR inactivation Apoptosis & autophagy induction | [1] | | HOS | 29.43 μM (24h) 22.48 μM (48h) | Activation of ATM-Chk2 pathway G2/M cell cycle arrest | DNA damage response Cell cycle disruption | [5] | | 143B | Significant tumor growth inhibition in xenograft models | ↓ Bcl-2, Mcl-1 ↑ Cleaved Caspase-3, Cleaved Caspase-9, Bax | Mitochondrial apoptosis pathway p38MAPK activation | [6] [7] |
Table 2: Temporal Progression of Molecular Events Following LicB Treatment
| Time Post-Treatment | Molecular Events | Cellular Consequences |
|---|
| Early Phase (0-12h) | ROS generation PI3K/AKT/mTOR inhibition DR4/DR5 upregulation | Oxidative stress Survival pathway suppression Death receptor pathway priming | | Mid Phase (12-24h) | Mitochondrial membrane potential loss Cytochrome c release Bax/Bcl-2 ratio alteration | Caspase cascade initiation Apoptotic commitment | | Late Phase (24-48h) | PARP cleavage DNA fragmentation LC3-I to LC3-II conversion Autophagosome formation | Apoptotic execution Autophagic activation Irreversible cell death commitment |
Materials:
Protocol:
MTT Assay Protocol:
Colony Formation Assay Protocol:
Annexin V/Propidium Iodide Staining and Flow Cytometry:
Caspase Activity Assay:
Protein Extraction and Quantification:
Electrophoresis and Blotting:
Antibody Incubation and Detection:
The following workflow diagram outlines the key experimental procedures for investigating this compound effects in osteosarcoma models:
The experimental findings regarding LicB's mechanisms of action in osteosarcoma models present several promising translational applications and therapeutic implications:
Combination Therapy Development: LicB's ability to upregulate DR5 expression suggests potential for synergistic combinations with TRAIL-based therapies. In hepatocellular carcinoma models, LicB pretreatment significantly enhanced TRAIL sensitivity, suggesting a promising approach for overcoming therapeutic resistance in osteosarcoma [4]. Similar combination strategies with conventional osteosarcoma chemotherapeutics (doxorubicin, cisplatin, methotrexate) warrant investigation.
Metastasis Inhibition: Beyond direct cytotoxic effects, LicB demonstrates anti-metastatic potential by reducing cancer cell invasion. In 3D spheroid models of osteosarcoma, LicB and its derivatives significantly impaired cancer cell spreading within extracellular matrices, suggesting value in controlling metastatic progression [8].
Selective Toxicity Profile: A particularly valuable characteristic of LicB is its differential toxicity toward cancer cells compared to normal cells. Studies in non-small cell lung cancer models demonstrated that LicB induced apoptosis in cancer cells while sparing normal human embryonic lung fibroblast cells [9]. This selective cytotoxicity presents a potential therapeutic window that could be exploited for improved safety profiles.
Multi-Targeting Approach: LicB's simultaneous targeting of multiple oncogenic pathways (PI3K/AKT/mTOR, cell cycle, apoptosis, autophagy) represents a promising polypharmacology strategy that may help overcome the drug resistance commonly developed in osteosarcoma through single-target approaches [1] [2].
This compound represents a promising candidate for osteosarcoma therapy development due to its multi-targeted mechanism of action, favorable selectivity profile, and potential for combination regimens. The detailed experimental protocols provided in these application notes will facilitate standardized investigation of LicB across research laboratories, enabling more direct comparison of results and accelerating therapeutic development. Future research directions should focus on in vivo validation using patient-derived xenograft models, combination therapy optimization with existing osteosarcoma chemotherapeutics, and structural modification to enhance potency and pharmacokinetic properties while maintaining the compound's favorable multi-targeting characteristics.
This compound (LicB) is a chalcone derivative isolated primarily from the roots of Glycyrrhiza species (licorice), particularly Glycyrrhiza uralensis and Glycyrrhiza inflata [1] [2]. This compound has attracted significant scientific interest due to its diverse pharmacological properties, with potent anti-inflammatory effects being a major focus of current research. LicB possesses a characteristic chemical structure consisting of two aromatic rings linked by an α,β-unsaturated carbonyl group, which is considered essential for its biological activity [1] [3].
The anti-inflammatory mechanisms of LicB are multifaceted, involving the modulation of several critical inflammatory signaling pathways. Research has demonstrated that LicB exerts its effects through inhibition of the NLRP3 inflammasome, suppression of NF-κB signaling, and activation of the Nrf2 antioxidant pathway [1] [4]. Additionally, LicB has been shown to directly inhibit key inflammatory enzymes including 15-lipoxygenase (15-LOX) and inducible nitric oxide synthase (iNOS) [1] [3]. These diverse mechanisms make LicB a promising candidate for the development of novel anti-inflammatory therapeutics.
LicB exhibits its anti-inflammatory effects through several well-characterized molecular mechanisms, as illustrated in the following pathway diagram:
The anti-inflammatory activity of this compound primarily involves the following key mechanisms:
NLRP3 Inflammasome Inhibition: LicB directly binds to NEK7, disrupting the NEK7-NLRP3 interaction and effectively suppressing NLRP3 inflammasome activation in macrophages [1] [3]. This mechanism has been demonstrated to protect against NLRP3-mediated diseases including non-alcoholic steatohepatitis, septic shock, and peritonitis in murine models [1].
NF-κB Pathway Suppression: LicB significantly inhibits LPS-stimulated NF-κB phosphorylation at serine 276 and subsequent activation in RAW264.7 cells [1] [4]. This suppression leads to reduced production of pro-inflammatory mediators including TNF-α, MCP-1, and nitric oxide (NO) [1] [3].
Nrf2 Pathway Activation: LicB attenuates oxidative stress by activating the Nrf2 pathway, enhancing cellular antioxidant defenses while simultaneously inhibiting NF-κB signaling [1]. This dual action contributes to its potent anti-inflammatory and antioxidant effects.
Enzyme Inhibition: LicB demonstrates direct inhibition of 15-lipoxygenase (15-LOX) with an IC₅₀ of 9.67 μM, and computational analysis reveals interactions with key residues including Thr412, Arg415, and Trp606 [1]. It also suppresses inducible nitric oxide synthase (iNOS), reducing NO production in LPS-stimulated macrophages [1].
The following table summarizes key quantitative findings from anti-inflammatory studies of this compound in various in vitro models:
| Cell Line/Model | Stimulus | LicB Concentration | Measured Effects | Reference |
|---|---|---|---|---|
| RAW264.7 macrophages | LPS (1 μg/mL) | 8.78 μM (IC₅₀) | Inhibition of NO production | [1] |
| RAW264.7 macrophages | LPS | 5-20 μM | Dose-dependent reduction of TNF-α, IL-6, PGE₂ | [1] [3] |
| RAW264.7 macrophages | LPS | 5-20 μM | Suppression of ROS generation | [1] |
| In vitro enzyme assay | - | 9.67 μM (IC₅₀) | Inhibition of 15-lipoxygenase | [1] |
| Human PDLCs | LPS (10 μg/mL) | 10-40 μM | Inhibition of NF-κB/NLRP3 pathway; Reduced oxidative stress | [4] |
| Macrophages | NLRP3 activators | 10-50 μM | Disruption of NEK7-NLRP3 interaction | [1] [3] |
Materials:
Procedure:
Principle: This assay measures NO synthesis in activated macrophages by detecting nitrite accumulation in culture supernatants using the Griess reaction [1].
Materials:
Procedure:
Technical Notes:
Principle: Enzyme-linked immunosorbent assay (ELISA) quantitatively measures pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) in culture supernatants [1] [4].
Materials:
Procedure:
Expected Results: LicB (5-20 μM) typically causes dose-dependent reduction in TNF-α and IL-6 production in LPS-stimulated RAW264.7 cells [1].
Principle: This protocol detects protein expression and phosphorylation in inflammatory signaling pathways (NF-κB, NLRP3) following LicB treatment [1] [4].
Materials:
Procedure:
Expected Results: LicB treatment typically shows reduced phosphorylation of NF-κB p65 and disrupted NLRP3-NEK7 interaction [1] [3].
Principle: This assay measures intracellular ROS levels using fluorescent probes such as DCFH-DA [1].
Materials:
Procedure:
Technical Notes: LicB has been shown to dose-dependently suppress ROS generation in LPS-stimulated RAW264.7 cells [1].
The complete experimental workflow for evaluating LicB's anti-inflammatory effects is summarized below:
LicB Solubility and Storage: LicB is sparingly soluble in aqueous solutions. Always prepare fresh stock solutions in DMSO and ensure final DMSO concentration does not exceed 0.1% to avoid cytotoxicity. Aliquot and store at -20°C or -80°C for long-term preservation [1] [4].
Cell Density Optimization: Inflammatory responses can vary with cell density. Conduct preliminary experiments to determine optimal seeding density for each cell type and assay. Over-confluence may attenuate inflammatory responses, while low density may reduce signal intensity [1] [4].
Time Course Considerations: The timing of LicB pre-treatment and LPS stimulation significantly affects results. Typical pre-treatment periods range from 2-4 hours, while LPS stimulation generally continues for 6-24 hours depending on the readout parameter [1] [4].
High Background NO Production: Ensure serum quality is consistent between experiments, as some serum lots contain endotoxins that can stimulate background NO production. Use low-endotoxin serum when possible.
Variable ELISA Results: Avoid repeated freeze-thaw cycles of samples and standards. Include appropriate controls in each assay plate to minimize inter-assay variability.
Poor Western Blot Signals for Phospho-Proteins: Always include protease and phosphatase inhibitors in lysis buffers. Process samples quickly on ice to maintain phosphorylation status.
These application notes provide comprehensive protocols for evaluating the anti-inflammatory properties of this compound in various in vitro models. The documented methodologies demonstrate that LicB exerts potent anti-inflammatory effects through multiple complementary mechanisms, including inhibition of the NLRP3 inflammasome, suppression of NF-κB signaling, activation of the Nrf2 pathway, and direct enzyme inhibition [1] [3] [4].
The quantitative data and experimental workflows presented here serve as robust tools for researchers investigating the therapeutic potential of this natural compound. When implementing these protocols, attention to critical technical parameters—particularly LicB solubility, cell culture conditions, and appropriate controls—will ensure reliable and reproducible results.
Further research directions may include exploring LicB's effects in more complex co-culture systems, investigating its efficacy in disease-specific primary cell models, and conducting structure-activity relationship studies to identify potentially more potent analogs.
The NLRP3 inflammasome is a cytosolic multiprotein complex that plays a pivotal role in regulating the innate immune system and inflammatory signaling. This complex consists of a sensor (NLRP3 protein), an adaptor (apoptosis-associated speck-like protein containing a CARD, ASC), and an effector (caspase-1) [1]. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome mediates caspase-1 activation, which subsequently processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their biologically active forms and cleaves gasdermin D to induce pyroptosis, an inflammatory form of cell death [1]. The activation of NLRP3 occurs in a two-step process: priming (signal 1) and activation (signal 2). Priming involves transcriptional upregulation of NLRP3 and pro-inflammatory cytokines through pattern recognition receptors or cytokine receptors, while activation involves oligomerization of the inflammasome complex [1] [2].
The NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including gout, atherosclerosis, neurodegenerative diseases, non-alcoholic steatohepatitis (NASH), and various autoinflammatory syndromes [3] [1]. This broad involvement in disease pathology has positioned NLRP3 as an attractive therapeutic target for inflammatory conditions. Licochalcone B (LicoB), a primary bioactive component of the traditional medicinal herb licorice, has recently been identified as a specific inhibitor of the NLRP3 inflammasome, demonstrating significant potential for treating NLRP3-mediated diseases [3] [4].
This compound is a flavonoid compound belonging to the chalcone family, which are characterized by their α,β-unsaturated ketone structure. Chalcones are widely distributed in fruits, vegetables, and medicinal plants, and are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects [2]. LicoB specifically has been shown to protect liver cells from alcohol-induced damage, inhibit lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) expression, and reduce production of pro-inflammatory cytokines such as TNF-α and monocyte chemotactic protein 1 (MCP-1) [3].
This compound exerts its specific inhibitory effects on the NLRP3 inflammasome through a unique molecular mechanism. Research has demonstrated that LicoB directly binds to NEK7, a serine/threonine kinase essential for NLRP3 inflammasome assembly and activation, thereby inhibiting the interaction between NLRP3 and NEK7 [3] [4]. This mechanism is particularly significant because NEK7 is required for the activation of the NLRP3 inflammasome but not for other inflammasomes such as AIM2 or NLRC4, explaining the specificity of LicoB for the NLRP3 pathway [3]. This direct targeting of the NEK7-NLRP3 interaction represents a distinct approach compared to other NLRP3 inhibitors that typically target the NLRP3 NACHT domain ATPase activity [5].
Table 1: Key Characteristics of this compound
| Property | Description | Reference |
|---|---|---|
| Chemical Class | Chalcone (flavonoid) | [2] |
| Source | Glycyrrhiza species (licorice) | [3] |
| Molecular Mechanism | Direct binding to NEK7 to disrupt NEK7-NLRP3 interaction | [3] [4] |
| Specificity | Specific for NLRP3 inflammasome (no effect on AIM2 or NLRC4) | [3] |
| IC50 Value | Approximately 18.1 μM in nigericin-induced NLRP3 activation | [3] |
| Cellular Toxicity | No cytotoxicity at doses below 80 μM in BMDMs | [3] |
| In vivo Efficacy | Protective in LPS-induced septic shock, MSU-induced peritonitis, and NASH models | [3] [4] |
Diagram 1: Experimental workflow for in vitro assessment of this compound-mediated NLRP3 inflammasome inhibition in primary macrophages
This compound demonstrates dose-dependent inhibition of NLRP3 inflammasome activation in primary macrophages. Expected results include:
Table 2: Key Quantitative Readouts for this compound Efficacy in NLRP3 Inhibition
| Assay Type | Readout | Expected Result with LicoB | Significance |
|---|---|---|---|
| Caspase-1 Activation | Cleavage to p20 subunit | IC₅₀ ≈ 18.1 μM | Direct measure of inflammasome inhibition |
| IL-1β Maturation | Release of mature IL-1β (p17) | Dose-dependent reduction | Confirmed functional inhibition |
| Pyroptosis | LDH release | Significant decrease at >10 μM | Inhibition of inflammatory cell death |
| ASC Speck Formation | ASC aggregates per field | >50% reduction at 20 μM | Inhibition of inflammasome assembly |
| NEK7-NLRP3 Interaction | Co-immunoprecipitation | Disrupted binding | Mechanism confirmation |
| In vivo Efficacy | Serum IL-1β in LPS model | >60% reduction at 30 mg/kg | Therapeutic potential |
To confirm the specific mechanism of action of this compound through disruption of NEK7-NLRP3 interaction:
Diagram 2: Molecular mechanism of this compound-mediated inhibition of NLRP3 inflammasome activation through disruption of NEK7-NLRP3 interaction
This compound represents a mechanistically distinct approach to NLRP3 inhibition compared to other well-characterized inhibitors:
Table 3: Comparison of this compound with Other NLRP3 Inhibitors
| Inhibitor | Molecular Target | Mechanism of Action | Advantages | Limitations |
|---|---|---|---|---|
| This compound | NEK7 | Disrupts NEK7-NLRP3 interaction | High specificity for NLRP3, natural product | Moderate potency (μM range) |
| MCC950 | NLRP3 NACHT domain | Binds Walker A motif, inhibits ATP hydrolysis | High potency (nM range), well-characterized | Hepatotoxicity concerns in clinical trials |
| CY-09 | NLRP3 NACHT domain | Inhibits ATPase activity | Direct binder, efficacy in animal models | Lower potency compared to MCC950 |
| OLT1177 | NLRP3 (putative) | Inhibits ATPase activity (proposed) | In clinical trials for various conditions | Questionable direct target engagement |
| Tranilast | NLRP3 (putative) | Unknown mechanism | Already approved drug, repurposing potential | Off-target effects on other pathways |
The protocols outlined in this application note provide a comprehensive framework for evaluating the inhibitory effects of this compound on NLRP3 inflammasome activation. The key advantages of this compound include its specificity for the NLRP3 inflammasome (without affecting AIM2 or NLRC4 inflammasomes), its unique mechanism targeting the NEK7-NLRP3 interaction, and its protective effects in multiple in vivo models of NLRP3-driven diseases [3] [4]. When implementing these protocols, researchers should prioritize multiple complementary readouts to fully characterize compound efficacy and mechanism. The integration of target engagement assays with functional outcomes provides the most robust approach for validating this compound as a specific NLRP3 inhibitor [7]. These detailed application notes and protocols should enable researchers to consistently assess this compound's potential as a therapeutic candidate for NLRP3-mediated inflammatory diseases.
Licochalcone B, a natural chalcone from licorice (Glycyrrhiza species), promotes muscle regeneration through multi-targeted mechanisms. The table below summarizes the primary molecular targets and observed functional outcomes.
| Mechanistic Target | Observed In Vitro/In Vivo Effects | Key References |
|---|---|---|
| Myostatin (MSTN) Inhibition | Binds MSTN; reduces Atrogin-1/MuRF1; increases myofiber diameter; enhances proliferation & differentiation of myoblasts and muscle satellite cells (MSCs). | [1] [2] [3] |
| Antioxidant & Anti-fatigue | Scavenges free radicals; reduces H₂O₂-induced damage in C2C12 myotubes; improves endurance, ↓ lactate, ↑ glycogen in exercised mice. | [4] [5] [6] |
| Enhanced Myogenesis | Upregulates myogenic genes (MYOD, MYOG, MYH); improves myotube formation; promotes neuromuscular junction gene programs. | [4] [3] |
| Mitochondrial Biogenesis | Upregulates SIRT1 and PGC-1α in skeletal muscle; enhances mitochondrial function. | [4] [5] |
The following protocols are designed to validate the efficacy and mechanism of this compound in muscle regeneration studies.
This protocol evaluates the direct effects of Lic B on muscle cells.
This protocol assesses Lic B's ability to promote repair after muscle injury.
This protocol directly tests Lic B's role in mitigating oxidative stress, a key factor in muscle fatigue and damage.
The diagram below illustrates the primary signaling pathways through which this compound is known to act, based on current research.
The provided application notes and protocols establish a solid foundation for investigating this compound as a promising therapeutic candidate for muscle regeneration. Its multi-targeted action, inhibiting myostatin while enhancing antioxidant defenses and mitochondrial function, makes it particularly attractive for treating muscle wasting conditions, exercise-induced fatigue, and for application in fields like cultured meat production [3]. Future work should focus on detailed pharmacokinetic studies, testing in more complex disease models (e.g., sarcopenia, cachexia), and exploring potential synergies with other bioactive compounds or physical exercise.
Licochalcone B (LicB) is a bioactive chalcone isolated from the roots of Glycyrrhiza species (licorice). It has garnered significant attention for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, hepatoprotective, and neuroprotective effects [1]. A key mechanism underlying its anti-cancer activity is the modulation of the PI3K/AKT/mTOR signaling axis, a critical pathway regulating cell survival, proliferation, and metabolism [1] [2].
In various cancer models, LicB acts as an inhibitor of this pathway. The proposed mechanism involves LicB's ability to directly bind to and inhibit key receptor tyrosine kinases upstream of PI3K, such as EGFR and MET, as demonstrated in non-small-cell lung cancer (NSCLC) cells [3]. This initial inhibition leads to the downstream suppression of phosphorylated AKT and mTOR activity. The inactivation of this pro-survival signaling cascade results in a dual induction of apoptosis and autophagy, ultimately leading to the suppression of cancer cell viability and tumor growth [1] [2]. The accompanying diagram synthesizes this multi-targeted mechanism.
The effects of LicB on the PI3K/AKT/mTOR pathway and related cellular outcomes have been quantified in multiple studies. The data below summarize key findings from hepatocellular carcinoma (HCC) and non-small-cell lung cancer (NSCLC) models.
Table 1: Summary of LicB's Effects in Hepatocellular Carcinoma (HCC) Models [2]
| Assay Type | Cell Line/Model | LicB Concentration / Dose | Key Observed Effects |
|---|---|---|---|
| Cell Viability (CCK-8) | HepG2 | IC50: 30.32 µM | Dose-dependent reduction in viability |
| Cell Viability (CCK-8) | Huh7 | IC50: 20.29 µM | Dose-dependent reduction in viability |
| Western Blot | HepG2, Huh7 | 20, 40 µM | Downregulation of p-Akt and p-p70S6K |
| Apoptosis (Annexin V) | HepG2, Huh7 | 20, 40 µM | Significant induction of apoptosis |
| Cell Cycle Analysis | HepG2, Huh7 | 20, 40 µM | G2/M phase arrest |
| DNA Damage (Western Blot) | HepG2, Huh7 | 20, 40 µM | Increased γ-H2AX and phospho-ATM |
Table 2: Summary of LicB's Effects in Non-Small-Cell Lung Cancer (NSCLC) Models [3]
| Assay Type | Cell Line/Model | LicB Concentration / Dose | Key Observed Effects |
|---|---|---|---|
| Pull-Down Assay | HCC827, HCC827GR | 100 µM | Direct binding to EGFR and MET proteins |
| Western Blot | HCC827, HCC827GR | 25, 50 µM | Inhibition of EGFR/MET phosphorylation and downstream AKT/mTOR signaling |
| Cell Viability (MTT) | HCC827, HCC827GR | 12.5 - 100 µM | Dose-dependent suppression of proliferation |
| Colony Formation | HCC827, HCC827GR | 5, 10 µM | Significant reduction in colony numbers |
| Apoptosis (Annexin V) | HCC827, HCC827GR | 25, 50 µM | Induction of mitochondrial apoptosis; increased caspase-3/7 activity |
| ROS & MMP | HCC827, HCC827GR | 25, 50 µM | Increased ROS generation; loss of Mitochondrial Membrane Potential (MMP) |
The following section provides detailed methodologies for key experiments used to elucidate LicB's mechanism of action.
This protocol is used to determine the cytotoxic effects of LicB and calculate its half-maximal inhibitory concentration (IC50) [2] [3].
This protocol is used to detect changes in protein expression and phosphorylation within the PI3K/AKT/mTOR pathway following LicB treatment [2] [3].
This protocol is used to quantify the percentage of cells undergoing apoptosis after LicB treatment [2] [3].
A typical workflow for analyzing LicB's effects on the PI3K/AKT/mTOR pathway involves sequential steps from cell culture to mechanistic analysis, as outlined below.
This compound is a promising natural compound that exerts its anti-cancer effects through multi-targeted inhibition of the PI3K/AKT/mTOR pathway. The application notes and detailed protocols provided herein offer researchers a robust framework for investigating LicB's mechanism of action, which is critical for its future development as a potential anti-cancer therapeutic agent.
The following table consolidates key parameters for working with Licochalcone B (Lic B) in a research setting, based on the studied publications.
| Aspect | Documented Practice | Supporting Context |
|---|---|---|
| Solubility & Storage | Prepared as a stock solution in DMSO. [1] | Common practice for challenging compounds; pure substance stored desiccated at or below -20°C. [2] |
| Working Concentrations | In vitro: Effective in range of ~10-40 µM. [2] [3] | Varies by cell type and assay. |
| Treatment Duration | Pre-treatment of 1-2 hours prior to stimulus common; cell viability assessed after 24-48 hours. [2] [3] | Suggests short-term stability under culture conditions for the duration of the experiment. |
| Cell Lines Tested | C2C12 myoblasts, primary muscle satellite cells, various neuronal, endothelial, and immune cells. [4] [1] [2] | Confirms activity across diverse cell types. |
The typical workflow for applying this compound in cell-based assays, as reflected in the literature, can be summarized as follows. This workflow assumes the compound remains stable for the experiment's duration.
Given the lack of direct stability data, your FAQ section should proactively address these critical questions and guide users through troubleshooting:
To fill the knowledge gap, I suggest the following actions:
The table below summarizes effective treatment times and concentrations of LCB from various experimental models to guide your initial protocol design.
| Experimental Model | Biological Effect | Effective LCB Concentration | Treatment Time Course | Key Findings / Mechanism |
|---|---|---|---|---|
| PC-12 Neuronal Cells [1] | Protection from H₂O₂-induced oxidative damage & induction of autophagy | 10 - 40 µM | Pre-treatment with LCB for 1 hour, then co-treatment with 900 µM H₂O₂ for 6 hours | Induced autophagy via SIRT1/AMPK pathway; reduced ROS and apoptosis [1] |
| HPMECs [2] | Protection from LPS-induced acute lung injury | 400 ng/mL (~1.1 µM) | Pre-treatment with LCB for 1 hour, then co-treatment with LPS for 48 hours | Activated Keap1/Nrf2 pathway; reduced oxidative stress and inflammation [2] |
| BMDM Cells [3] | Inhibition of cGAS-STING signaling pathway | Below 60 µM (non-toxic) | Pre-treated with LCB for 1 hour, then stimulated with HT-DNA for 6-16 hours | Potently inhibited STING-TBK1-IRF3 signaling axis [3] |
| C2C12 Myotubes [4] | Antioxidant activity | 5 - 20 µM | Treatment for 24 hours | Increased expression of antioxidant genes (HMOX1, SIRT1) [4] |
| Osteosarcoma Cells (MG-63, U2OS) [5] | Induction of autophagy and apoptosis | Not fully specified in results | Information not specified in provided results | Induced autophagy and apoptosis; inhibited PI3K/AKT/mTOR pathway [5] |
| In Vivo (Mouse MCAO Model) [6] | Attenuation of neuronal injury | 10 mg/kg | Intraperitoneal injection 1 hour after ischemia and once daily for 3 days | Activated Nrf2 pathway; reduced infarct size and improved neurobehavioral scores [6] |
Here are detailed methodologies for two common research applications based on the cited studies.
This protocol is adapted from the study on H₂O₂-induced oxidative stress in PC-12 cells [1].
This protocol is based on the research using Bone Marrow-Derived Macrophages (BMDMs) [3].
Issue 1: Lack of Observed Effect
Issue 2: High Cytotoxicity at Effective Concentrations
Issue 3: Inconsistent Results in Autophagy Assays
Understanding the pathways LCB modulates is crucial for designing experiments and interpreting time-course data. The following diagrams illustrate the two primary mechanisms identified in the search results.
Diagram 1: LCB in Neuroprotection and Autophagy This diagram visualizes the mechanism by which LCB protects neuronal cells from oxidative stress-induced apoptosis by activating autophagy [1].
Diagram 2: LCB in Anti-inflammation and Cytoprotection This diagram shows how LCB exerts anti-inflammatory and antioxidant effects by inhibiting the cGAS-STING pathway and activating the Nrf2 pathway [3] [2].
The cytotoxic threshold of LicB varies significantly depending on the cell type, exposure time, and research objective (e.g., inducing cancer cell death vs. protecting healthy cells). The table below summarizes key quantitative data from recent studies.
| Cell Type / System | Reported IC₅₀ / Threshold | Experimental Context | Key Findings | Citation |
|---|---|---|---|---|
| Hepatocellular Carcinoma (Huh7) | ~20.29 µM (IC₅₀) | 24-hour exposure | Induced DNA damage and apoptosis | [1] |
| Hepatocellular Carcinoma (HepG2) | ~30.32 µM (IC₅₀) | 24-hour exposure | Induced DNA damage and apoptosis | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | < 60 µM (Non-cytotoxic) | 24-hour exposure | No potent cytotoxicity observed below this threshold | [2] |
| Neuronal-like (PC-12) | < 40 µM (Non-cytotoxic) | Pre-treatment | Protected cells from H₂O₂-induced oxidative stress and death | [3] |
| Rat Hepatocyte (BRL-3A) | 10 - 40 µM (Protective) | Pre-treatment | Attenuated ethanol-induced cell injury and apoptosis | [4] |
Here are the methodologies used in the cited studies to evaluate cytotoxicity and related mechanisms.
LicB exerts its effects by modulating several critical cellular signaling pathways. The following diagrams map these interactions to help you understand the mechanistic basis of its cytotoxicity or cytoprotection.
This workflow outlines the key steps for a standard experiment aimed at determining the cytotoxicity of LicB on a new cell line.
Q1: Why does LicB appear to protect some cells while killing others?
Q2: My LicB solution is precipitating in the aqueous cell culture medium. How can I resolve this?
Q3: According to ISO 10993-5, at what level of viability reduction is a material considered cytotoxic?
The table below summarizes the solvents and preparation methods for Licochalcone B as reported in recent experimental protocols.
| Solvent Used | Stock Concentration | Working Concentration | Application / Assay Context | Key Considerations / Additional Steps |
|---|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) [1] [2] [3] | 10-100 mM [1] | 0.1 - 1% (v/v) final DMSO concentration in culture media [1] | In vitro assays (cell viability, antioxidant, anti-inflammatory) [1] [2] | Ensure final DMSO concentration is non-cytotoxic to your cell line (e.g., ≤0.1% for many cell types). |
| Ethanol [4] | Not specified | Not specified | Preparation of LCB in Carbomer hydrogel for topical/dermal delivery [4] | Used to dissolve the compound before incorporation into the hydrogel matrix. |
| Not Specified (in saline or vehicle) [5] [2] | N/A | N/A | In vivo administration in mouse models [5] [2] | The solvent control for these studies typically involved administering the same volume of the vehicle (e.g., saline with possible low % of solubilizing agent) without LCB. |
Here are the methodologies from key studies that utilized this compound.
This is a common protocol for assessing LCB's effects on various cell lines.
For studies in mouse models, LCB was administered systemically.
For dermal application, a different solvent system was used.
Q1: What is the most critical parameter for preparing LCB solvent for cell culture? A: The most critical parameter is ensuring the final concentration of DMSO in your culture media is non-cytotoxic. A final concentration of 0.1% (v/v) or lower is widely used and considered safe for most cell lines [1]. Always include a vehicle control group treated with the same final concentration of DMSO.
Q2: My LCB is precipitating out of the aqueous solution. What should I do? A: LCB has poor water solubility [4]. Follow the standard two-step dilution:
Q3: How should I store LCB stock solutions? A: While specific stability data for LCB solutions is not provided in the search results, a standard practice is to prepare stock solutions in DMSO at a high concentration (e.g., 10-100 mM), aliquot them into single-use vials to avoid freeze-thaw cycles, and store them at -20°C or -80°C protected from light.
The experimental workflow for preparing and using this compound in cell culture can be summarized as follows:
The table below summarizes the key storage parameters for Licochalcone B stock solutions based on manufacturer specifications.
| Parameter | Recommended Condition |
|---|---|
| Solvent | DMSO [1] [2] [3] |
| Short-Term Storage | -20°C for 1 month (protect from light) [2] [3] |
| Long-Term Storage | -80°C for 6 months (protect from light) [2] [3] |
| Note on Solubility | Hygroscopic (moisture-absorbing) DMSO can reduce solubility; use fresh, dry DMSO for stock preparation [1]. |
Problem: Precipitation after thawing or dilution
Problem: Suspected loss of bioactivity
Problem: Cloudiness in culture medium
The diagram below outlines the logical workflow for preparing and handling your stock solution.
Here is a summary of quantitative data to guide your experimental optimization.
| Cell Type / Model | Key Effective Concentration | Observed Effect & Key Mechanism | Citation |
|---|---|---|---|
| HCT116 (Colorectal Cancer) | 20-30 µM | Induced ROS-dependent apoptosis via p38/JNK MAPK signaling [4]. | |
| Oxaliplatin-Resistant HCT116 | 20-30 µM | Overcame drug resistance; same ROS/MAPK mechanism [4]. | |
| MG-63 & U2OS (Osteosarcoma) | Not specified | Induced apoptosis & autophagy; inhibited PI3K/AKT/mTOR pathway [2]. | |
| HPMEC (Lung Endothelium) | 400 ng/mL (~1.1 µM)* | Protected against LPS-induced injury; activated Keap1/Nrf2 pathway [1]. | |
| Chicken Muscle Satellite Cells | Not specified | Enhanced proliferation & differentiation; inhibited myostatin (MSTN) [3]. | |
| Bovine/Porcine Muscle Cells | Not applicable | No significant effect on proliferation or differentiation [3]. | |
| RAW 264.7 (Macrophages) | 20-40 µM | Boosted antioxidant levels (GSH) and reduced inflammation post-irradiation [5]. |
Note: The study on HPMECs used a much lower concentration (1.1 µM) compared to anticancer studies (>20 µM), highlighting the critical difference between cytoprotective and cytotoxic applications [1].
To ensure reproducibility, here are detailed methodologies for key assays based on the search results.
This protocol is adapted from studies on colorectal cancer cells [4].
This method is widely used to probe Lic B's dual role in oxidative stress [4] [1].
Use the following flowchart to diagnose and resolve common problems with Lic B efficacy.
The following diagram illustrates the two primary, context-dependent signaling pathways of Lic B that explain its variable effects.
| Experimental Context | Key Findings | Suggested Mechanisms of Action | Citation |
|---|---|---|---|
| Acute Lung Injury (ALI) Model (LPS-induced in mice & HPMECs) | No cytotoxicity; increased cell viability; reduced apoptosis and ROS; improved oxidative stress and inflammation markers. | Activation of the Keap1/Nrf2 pathway; upregulation of HO-1 and NQO1. | [1] |
| Radiation Injury Model (X-ray/γ-ray on HaCaT, THP-1, HAEC, RAW 264.7 cells & mice) | Improved antioxidant levels; reduced DNA damage (γ-H2AX); lowered inflammatory factors; increased survival time in mice. | Antioxidant boost; reduction of DNA damage and inflammatory response. | [2] |
| Neuroprotection Model (H₂O₂-induced in PC-12 cells & C. elegans) | Reduced cytotoxicity and apoptosis; attenuated ROS, MDA; increased SOD; induced autophagy. | Activation of ATG7-dependent autophagy and the SIRT1/AMPK signaling pathway. | [3] |
| Anti-inflammatory Studies (LPS-induced in RAW264.7 cells) | Inhibited NO production (IC₅₀ = 8.78 µM); reduced TNF-α, IL-6, PGE2; suppressed NLRP3 inflammasome. | Direct binding to NEK7; disruption of NLRP3-NEK7 interaction; inhibition of NF-κB pathway. | [4] [5] |
| Anti-cancer Effects (Osteosarcoma cells) | Dose-dependent growth inhibition; induced autophagy and apoptosis. | Inhibition of PI3K/AKT/mTOR pathway; modulation of Bcl-2, Bax, cleaved caspase-3, LC3B. | [4] [5] |
To aid in your experimental design, here are more detailed methodologies from the cited research:
1. Cell Culture and Treatment (from Acute Lung Injury Study) [1]
2. In Vivo Model (from Acute Lung Injury Study) [1]
3. Neuroprotection Assays (from Oxidative Stress Study) [3]
The following diagram synthesizes the primary molecular mechanisms of LicB action identified across multiple studies, which may help in designing validation experiments for your research.
While explicit troubleshooting guides for LicB were not found, achieving reproducible results hinges on meticulous protocol documentation. Here are some general principles, inspired by broader discussions on reproducibility in life sciences [6]:
What are the main challenges with Licorice Chalcone cellular uptake? The core challenge for compounds like Licochalcone B and Licochalcone A is their poor water solubility, which significantly limits their absorption and bioavailability [1]. For topical delivery, the skin's stratum corneum presents a formidable barrier [2] [3].
What are the primary mechanisms to enhance cellular delivery? Enhancement strategies generally work by:
Are there validated cellular models for testing uptake? Yes. The human intestinal Caco-2 cell monolayer model is a well-validated and widely used system for predicting intestinal absorption [4] [5]. Its integrity is confirmed by measuring Transepithelial Electrical Resistance (TEER), with values above 500 Ω·cm² considered acceptable for transport assays [4].
Here are detailed methodologies for key experiments cited in uptake enhancement research.
This protocol, adapted from a study on Licochalcone A, is highly relevant for creating nanoparticle-based delivery systems for chalcones [2].
This is a standard method for evaluating the intestinal absorption potential of a compound [4] [5].
Papp (cm/s) = (dQ/dt) / (A × C₀)
Where:dQ/dt is the transport rate (µg/s).A is the surface area of the cell monolayer (cm²).C₀ is the initial concentration in the donor compartment (µg/mL).The following table summarizes the absorption characteristics of related compounds in the Caco-2 model, which can serve as a benchmark [4] [5].
| Compound | Absorption Classification | Papp (AP→BL) (×10⁻⁶ cm/s) | Efflux Ratio | Log P/D |
|---|---|---|---|---|
| This compound | Well-absorbed | 24.71 ± 2.80 | 1.22 | ~2.91 [4] |
| Licochalcone A | Moderately absorbed | 1.68 ± 0.13 | 1.06 | ~4.48 [4] |
| Propranolol (Marker) | Well-absorbed | ~25.1 | - | - |
| Atenolol (Marker) | Poorly absorbed | ~0.235 | - | - |
This table lists the effects of various chemical enhancers on the skin retention of a related chalcone, which can inform your choice of enhancers for LicB [3].
| Enhancer | Key Property | Enhancement Effect on Skin Retention (vs. no enhancer) |
|---|---|---|
| Transcutol P (TP) | Hydrophilic | Significantly enhances drug retention in the skin for both LicA and Glabridin. |
| Propylene Glycol (PG) | Hydrophilic | Shows a high retention enhancement effect in hydrogel. |
| Plurol Oleique (POCC) | Lipophilic | Improves miscibility with skin lipids, disrupting their arrangement. |
The diagrams below illustrate the key mechanisms and experimental workflows discussed.
The following table consolidates key findings from various experimental models.
| Experimental Model | Key Findings on Neuroprotection | Proposed Primary Mechanisms |
|---|---|---|
| MCAO Rat Model (Stroke) [1] [2] | Reduced cerebral infarct size; Improved memory and neurological function; Attenuated neuronal apoptosis and blood-brain barrier disruption. | Activation of the Nrf2 antioxidant pathway; Reduction of oxidative stress (↑SOD, GSH; ↓MDA) and inflammation (↓TNF-α, iNOS). |
| H₂O₂-Induced PC-12 Cells (Oxidative Stress) [3] | Reduced cell cytotoxicity and apoptosis; Decreased levels of ROS and oxidative stress markers (MDA). | Induction of ATG7-dependent autophagy; Activation of the SIRT1/AMPK signaling pathway. |
| SH-SY5Y Cells & Aβ42 Aggregation (Alzheimer's model) [4] [5] | Protected against H₂O₂-induced cell death; Inhibited and disassembled Aβ42 fibrils. | Inhibition of Aβ42 self-aggregation; Direct neuroprotection against oxidative damage. |
| Caenorhabditis elegans (Aging Model) [3] | Not explicitly stated, used to validate autophagy induction. | Increased levels of autophagy-related proteins (LC3-II). |
For research purposes, here are the methodologies from the key studies cited above.
LicB's neuroprotective effects are mediated through multiple interconnected signaling pathways. The following diagram illustrates the key mechanisms identified in the experimental models.
For researchers evaluating these findings, consider the following:
The table below summarizes the experimental data on LicB's effects against different human cancer cell lines, including concentrations and key outcomes [1] [2] [3].
| Cancer Type | Cell Line Model | Reported Concentrations | Observed Effects & Key Mechanisms |
|---|
| Osteosarcoma | MG-63, U2OS | Dose-dependent [3] | - Induced autophagy and apoptosis [3].
Licochalcone B fights cancer through multiple mechanisms, which are summarized in the diagram below.
These mechanisms are complex and involve multiple steps:
Inducing Programmed Cell Death: LicB triggers cancer cell death through two main pathways [2]:
Triggering Autophagy: In osteosarcoma cells, LicB induces autophagy, a process of cellular self-degradation. This is evidenced by increased levels of key proteins such as LC3B, Beclin1, and Atg7, coupled with inhibition of the PI3K/Akt/mTOR pathway, a key negative regulator of autophagy [3].
Inhibiting Cell Proliferation and Metastasis:
For practicing scientists, critical evaluation of experimental data is essential.
In Vitro Methodologies: The cited data primarily come from standard in vitro assays [1] [2] [4].
Comparative Compound Activity: Among the licochalcone family (A-H), licochalcone A (LA) has been the most extensively studied, with a larger body of evidence for its anti-cancer effects across a wider range of cancers [2] [4] [5]. Some derivatives of LA have shown even stronger activity than the natural compound [2] [4].
Research Status and Gaps: It is crucial to note that most findings on the anti-cancer effects of LicB, including the data presented here, are derived from preclinical in vitro cell culture studies [1] [2] [4]. As of late 2024 and early 2025, there is a significant lack of clinical trials to confirm these effects in humans [2] [4]. Furthermore, direct head-to-head comparative studies quantifying LicB's potency (e.g., IC50 values) against other licochalcones or standard chemotherapeutics across a broad panel of cancer types are not extensively available in the current literature.
| Cancer Type | Cell Lines Tested | Key Findings & Effects | Concentrations Tested / IC₅₀ | Primary Mechanisms Identified |
|---|---|---|---|---|
| Colorectal Cancer | HCT116, HCT116-OxR (oxaliplatin-resistant) | ↓ Cell viability, ↑ Apoptosis, G2/M cell cycle arrest | 10 - 30 μM [1] | ROS-dependent activation of JNK/p38 MAPK pathway [1] |
| Hepatocellular Carcinoma (HCC) | HepG2, Huh7 | ↓ Cell viability, ↑ Apoptosis, ↑ DNA damage, G2/M cell cycle arrest | IC₅₀: ~20-30 μM [2] | Inactivation of Akt/mTOR pathway; Upregulation of DR5 [2] |
| Bladder Cancer | T24, EJ | ↓ Cell proliferation, S-phase cell cycle arrest, ↑ Apoptosis | 20 - 80 μM; IC₅₀: ~40-60 μM [3] | ↓ Cyclin A, Cdc25A, Cdc25B; ↑ Caspase-3 [3] |
| Lung Cancer | HCC827 | ↓ Cell viability, G2/M cell cycle arrest, ↑ Apoptosis | 5 - 15 μM [4] | Inhibition of EGFR & MET pathways; Mitochondrial dysfunction [4] |
| Osteosarcoma | MG-63, U2OS | ↓ Cell growth, ↑ Apoptosis, ↑ Autophagy | Not specified [5] | Inhibition of PI3K/AKT/mTOR pathway [5] |
Research indicates that this compound exerts its anticancer effects by modulating several critical signaling pathways. The following diagram synthesizes the primary mechanisms reported across multiple studies.
The mechanisms can be summarized as follows:
The following table outlines the primary mechanisms through which this compound exerts its pharmacological effects.
| Mechanism of Action | Key Molecular Targets/Pathways | Observed Biological Effect |
|---|---|---|
| Anti-inflammatory [1] [2] | Inhibits NLRP3 inflammasome activation by binding to NEK7; inhibits NF-κB pathway [1] [3] [4]. | Reduces caspase-1 activation and maturation of IL-1β and IL-18; protects against septic shock, peritonitis, and steatohepatitis in mouse models [2]. |
| Antioxidant [1] [3] [5] | Activates the Nrf2 pathway; increases HO-1 and NQO1 expression; scavenges free radicals (ABTS+, DPPH) [1] [3]. | Boosts cellular GSH levels; reduces ROS and lipid peroxidation; protects against LPS-induced acute lung injury in mice [3] [5]. |
| Anti-cancer [1] [6] | Induces ROS; activates caspases; modulates Bcl-2/Bax ratio; inhibits PI3K/AKT/mTOR pathway; causes cell cycle arrest [1] [6]. | Promotes apoptosis in osteosarcoma and oral squamous cell carcinoma cells; inhibits cancer cell proliferation in vitro [1] [6]. |
| Neuroprotective [1] [4] | Reduces Aβ42 aggregation; activates SIRT1/AMPK pathway and autophagy; inhibits oxidative stress and inflammation [1] [4]. | Ameliorates memory impairment in a mouse stroke model; protects neuronal cells from H₂O₂-induced death [1]. |
| Inhibition of Fibrosis [7] | Inhibits ZBP1-dependent PANoptosis (pyroptosis, apoptosis, necroptosis); suppresses TGF-β1-induced epithelial-mesenchymal transition (EMT) [7]. | Attenuates bleomycin-induced pulmonary fibrosis and collagen deposition in mouse models [7]. |
| Immunomodulation [8] | Inhibits the cGAS-STING signaling pathway [8]. | Reduces type I interferon response and systemic inflammation in autoimmune disease mouse models (Trex1-/- mice) [8]. |
| Radioprotection [5] | Reduces DNA damage (decreases γ-H2AX foci); inhibits inflammatory cytokines; boosts antioxidant levels [5]. | Increases survival time in irradiated mice; improves proliferation of irradiated human cells (HaCaT, THP-1) [5]. |
For researchers looking to confirm these mechanisms, the table below summarizes critical experimental details from key studies.
| Disease/Model | Cell Lines / In Vivo Model | Treatment (LicB Concentration/Dose) | Key Experimental Readouts |
|---|
| NLRP3 Inflammasome Inhibition [2] | In vitro: LPS-primed mouse BMDMs In vivo: Mouse models of MSU-induced peritonitis, LPS-induced septic shock | In vitro: 10-80 µM (pre-treatment) In vivo: 50 mg/kg (i.p.) | Immunoblotting: Cleaved caspase-1 (p10), IL-1β in supernatant ELISA: Mature IL-1β Cell Viability Assay: LDH release | | Acute Lung Injury (ALI) [3] | In vitro: Human Pulmonary Microvascular Endothelial Cells (HPMECs) In vivo: LPS-challenged C57BL/6 mice | In vitro: 400 ng/mL In vivo: 10 mg/kg | Cell Viability: CCK-8 assay Apoptosis: Annexin V-FITC/PI staining + flow cytometry ROS: DCFH-DA fluorescence Lung Histology: H&E staining; ELISA for TNF-α, IL-6, IL-1β | | Anti-cancer (Oral Squamous Cell Carcinoma) [6] | In vitro: Human OSCC cells (HN22, HSC4) | In vitro: 10-30 µM | Cell Proliferation: Trypan blue exclusion assay Apoptosis: Annexin V staining, DAPI staining, DNA fragmentation Cell Cycle: Flow cytometry (propidium iodide staining) Protein Analysis: Western blot (Cyclin D1, p21, p27, Bax, Bcl-2, PARP cleavage) | | Pulmonary Fibrosis [7] | In vitro: Human bronchial epithelial cells (BEAS-2B), MRC-5 lung fibroblasts In vivo: Bleomycin-induced PF in mice | In vitro: 5-20 µM In vivo: 20 mg/kg (i.p.) | Cell Viability: CCK-8 assay Gene Expression: qRT-PCR (α-SMA, Collagen I, ZBP1) Protein Analysis: Western blot (E-cadherin, Vimentin, α-SMA) Histology: Masson's trichrome staining for collagen | | Radioprotection [5] | In vitro: HaCaT, THP-1, HAEC, RAW 264.7 cells In vivo: Total-body irradiated C57BL/6 mice | In vitro: 20-40 µM (pre-treatment) In vivo: 20 mg/kg (i.p.) | DNA Damage: γ-H2AX immunofluorescence Antioxidant Level: GSH assay kit Cell Proliferation: CCK-8 assay Survival: Mouse survival rate over 20 days |
The diagram below illustrates a generalized experimental workflow for investigating this compound's core mechanisms, from initial cell-based assays to in vivo validation.
The provided data demonstrates that this compound's efficacy is underpinned by its interaction with multiple specific molecular targets.
| Synergistic Partner | Biological Context | Observed Effects & Mechanism | Key Experimental Data & Methods |
|---|---|---|---|
| Liquiritin (from Glycyrrhiza uralensis) [1] | Chronic Obstructive Pulmonary Disease (COPD) | Synergistic anti-oxidative, anti-inflammatory, and anti-fibrotic effects. Mechanism: Downregulation of HCK (hematopoietic cell kinase) protein [1]. | In vivo/In vitro models: Cigarette smoke and LPS-induced COPD models in mice and cells. Analysis: Inflammatory cytokines, pulmonary pathology, transcriptomics, network pharmacology, WB, IHC, RT-PCR. Dosage: LCB and LQ in a 1:1 ratio [1]. |
| Nisin (a bacteriocin) [2] | Anti-bacterial (against Enterococcus faecalis) | Synergistic bactericidal effect. Combined use allows lower doses for effective biofilm killing [2]. | Checkerboard method: FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy. Biofilm assay: Crystal violet staining and viability counts after 30-min contact with combinations. Cytotoxicity: Tested on oral epithelial cells, fibroblasts [2]. |
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.
1. Protocol for Evaluating this compound + Liquiritin in COPD [1]
2. Protocol for Evaluating this compound + Nisin Antibacterial Synergy [2]
The diagram below illustrates the synergistic mechanism of this compound and Liquiritin against COPD, as revealed by transcriptomics and network pharmacology [1].
Based on the current literature, the synergistic potential of this compound is promising but not yet extensively mapped. The most robustly studied combination is with Liquiritin for managing the complex pathology of COPD through HCK inhibition [1]. Another well-documented, though pharmaceutically different, synergy is with the antimicrobial peptide Nisin for eradicating bacterial biofilms [2].
It is worth noting that this compound itself has a broad spectrum of reported pharmacological activities—including anti-inflammatory, anti-cancer, and antioxidant effects—often mediated through pathways like NF-κB, PI3K/AKT, and Nrf2 [3] [4] [5]. This diverse mechanistic foundation suggests a high potential for discovering further synergistic partnerships, which remains an open field for future research.
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and effective concentrations of LicB across different experimental models, providing a direct comparison with other compounds where data is available.
| Pharmacological Action | Cell/Assay Model | LicB Potency (IC₅₀ or Effective Concentration) | Reference Compound & Potency | Citation |
|---|---|---|---|---|
| Anti-inflammatory (NLRP3 Inflammasome Inhibition) | Macrophages | Disrupts NEK7-NLRP3 interaction (mechanism identified) | Not specified | [1] |
| Anti-inflammatory (iNOS/NO Inhibition) | LPS-induced RAW264.7 macrophages | IC₅₀ = 8.78 µM - 9.94 µM | Not specified | [1] [2] |
| Anti-inflammatory (15-LOX Inhibition) | In vitro enzyme assay | IC₅₀ = 9.67 µM | Not specified | [1] |
| Neuroprotective (Anti-Aβ Aggregation) | In vitro Aβ42 aggregation | IC₅₀ = 2.16 µM | Not specified | [1] [2] |
| Anticancer (Cell Growth Inhibition) | Human Osteosarcoma (MG-63, U2OS) | Dose-dependent inhibition (20-40 µM) | Not specified | [1] |
| Anticancer (Cell Growth Inhibition) | Human Non-Small Cell Lung Cancer (NSCLC) | Dose-dependent inhibition (up to 20 µM) | Not specified | [2] |
| Anticancer (Cell Growth Inhibition) | Rat Hepatocellular Carcinoma (in vivo) | 25 mg/kg (in vivo) | Fullerene C60 (4 mg/kg); Combination showed synergy | [3] |
To support the experimental data, here are the methodologies for some of the key studies on LicB.
In Vitro Anti-inflammatory Assay (NO Production)
In Vitro Neuroprotection Assay (Anti-Aggregation)
In Vivo Hepatoprotective and Anticancer Model
LicB exerts its effects through multiple molecular pathways. The diagrams below illustrate two of its key mechanisms.
LicB directly binds to NEK7, disrupting its critical interaction with NLRP3. This prevents the assembly and activation of the NLRP3 inflammasome, a key driver of inflammation, thereby reducing the release of potent inflammatory cytokines IL-1β and IL-18 [1].
Under oxidative stress, LicB activates the SIRT1/AMPK signaling pathway and upregulates ATG7, a key autophagy protein. This induces protective autophagy, helping to clear damaged cellular components and reduce apoptotic cell death in neuronal models [4].
The following table summarizes the key therapeutic effects of this compound observed in different species and experimental models.
| Therapeutic Area | Key Findings / Mechanism of Action | Experimental Models (Species/Cell Lines) | Citations |
|---|---|---|---|
| Acute Lung Injury | Activates Keap1/Nrf2 pathway; reduces oxidative stress & inflammation | Mice, Human Pulmonary Microvascular Endothelial Cells (HPMECs) | [1] |
| Neuroprotection | Induces ATG7-dependent autophagy & SIRT1/AMPK pathway; reduces apoptosis | Rat PC-12 cells, Caenorhabditis elegans | [2] [3] |
| Anti-Cancer Effects | Induces apoptosis & autophagy; inhibits PI3K/AKT/mTOR pathway | Human osteosarcoma cells (MG-63, U2OS) | [2] |
| Broad-Spectrum Antiviral | Targets host protein AP1G1 (Cys128), inhibiting clathrin-mediated viral endocytosis | Human BEAS-2B cells, Mouse model | [4] |
| Radioprotection | Reduces DNA damage, inhibits inflammation, and boosts antioxidant (GSH) levels | Human HaCaT cells, THP-1 cells, HAEC cells; RAW 264.7 (mouse); C57BL/6 mice | [5] |
| Liver Cancer (Network Pharmacology) | Interferes with NF-κB signaling, PD-L1/PD-1 checkpoint pathway | In silico prediction using machine learning on databases | [6] |
Licorice contains several structurally similar chalcones. The table below compares LCB with other major licochalcones based on reported biological activities.
| Licochalcone | Reported Pharmacological Activities |
|---|---|
| Licochalcone A (LCA) | Anti-inflammatory, antibacterial, antioxidant, antitumor; studied for dermatological diseases (acne, atopic dermatitis) [7]. |
| This compound (LCB) | Anti-inflammatory, anticancer, neuroprotective, antiviral, radioprotective (as detailed in Table 1). |
| Licochalcone C (LCC) | Similar to LCA and LCB, predicted to modulate NF-κB signaling and PD-1/PD-L1 pathway in cancer [6]. |
| Licochalcone D (LCD) | Activates autophagy; protects mouse heart from oxidative damage [3]. |
| Licochalcone E (LCE) | Activates antioxidant gene-dependent pathways [3]. |
For your experimental design, here are the methodologies from key studies:
The broad therapeutic potential of LCB is attributed to its ability to modulate multiple key cellular signaling pathways, as illustrated below.